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  • Product: 4-(1-Methylcyclopropyl)benzoic acid
  • CAS: 131170-40-6

Core Science & Biosynthesis

Foundational

Authored by: Dr. Evelyn Reed, Senior Application Scientist

An In-depth Technical Guide to the Chemical Properties and Synthetic Methodologies of 4-(1-Methylcyclopropyl)benzoic Acid Abstract This technical guide provides a comprehensive overview of 4-(1-Methylcyclopropyl)benzoic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Methodologies of 4-(1-Methylcyclopropyl)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of 4-(1-Methylcyclopropyl)benzoic acid, a molecule of interest in contemporary medicinal chemistry and materials science. While detailed experimental data for this specific compound remains limited in publicly accessible literature, this document synthesizes information from analogous structures and established chemical principles to offer a robust predictive profile. We will delve into its structural features, predicted physicochemical properties, a detailed plausible synthetic route, expected spectroscopic characteristics, and anticipated chemical reactivity. Furthermore, we will explore its potential applications as suggested by the broader class of cyclopropyl-containing aromatic compounds in patent literature. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this and similar chemical entities.

Introduction and Structural Elucidation

4-(1-Methylcyclopropyl)benzoic acid is an aromatic carboxylic acid characterized by a unique structural motif: a 1-methylcyclopropyl group attached to the para position of a benzoic acid ring. This combination of a rigid, strained cyclopropyl ring and a versatile carboxylic acid functional group makes it an intriguing building block for novel chemical entities.

The cyclopropyl group, particularly when attached to an aromatic system, can act as a "bioisostere" for other common groups like a phenyl or a tert-butyl group. Its unique electronic properties can influence the lipophilicity, metabolic stability, and conformational rigidity of a molecule, all of which are critical parameters in drug design. The methyl group on the cyclopropane ring adds a further degree of steric bulk and lipophilicity. The carboxylic acid moiety, on the other hand, serves as a versatile handle for a wide range of chemical transformations, including amidation, esterification, and reduction, making it a valuable synthon for combinatorial chemistry and library synthesis.

Predicted Physicochemical Properties

Due to the limited availability of direct experimental data for 4-(1-Methylcyclopropyl)benzoic acid, the following properties are predicted based on data from structurally similar compounds such as 4-cyclopropylbenzoic acid and 4-tert-butylbenzoic acid, as well as computational modeling.

PropertyPredicted Value/RangeJustification
Molecular Formula C11H12O2-
Molecular Weight 176.21 g/mol -
Appearance White to off-white crystalline solidBased on similar aromatic carboxylic acids.
Melting Point 120-130 °CExpected to be in a similar range to 4-cyclopropylbenzoic acid (119-121 °C).
Boiling Point > 300 °C (decomposes)High due to hydrogen bonding of the carboxylic acid.
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., methanol, ethanol, DMSO, acetone).The non-polar cyclopropyl group reduces water solubility, while the carboxylic acid allows for solubility in polar organic solvents.
pKa ~4.0 - 4.5Similar to other 4-alkylbenzoic acids. The cyclopropyl group is weakly electron-donating, which may slightly increase the pKa compared to benzoic acid.

Synthesis Protocol: A Plausible Route

A robust and likely successful synthetic route to 4-(1-Methylcyclopropyl)benzoic acid involves the oxidation of a suitable precursor, such as 4-(1-methylcyclopropyl)toluene. This multi-step synthesis is outlined below.

Overall Synthetic Scheme

G cluster_0 Step 1: Simmons-Smith Cyclopropanation cluster_1 Step 2: Oxidation A 4-Methylstyrene D 1-Methyl-1-(p-tolyl)cyclopropane A->D B Diethylzinc (Et2Zn) B->D C Diiodomethane (CH2I2) C->D E 1-Methyl-1-(p-tolyl)cyclopropane G 4-(1-Methylcyclopropyl)benzoic acid E->G F Potassium Permanganate (KMnO4) F->G

Caption: A two-step synthetic workflow for 4-(1-Methylcyclopropyl)benzoic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-Methyl-1-(p-tolyl)cyclopropane

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a solution of 4-methylstyrene (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of diethylzinc (1.1 eq) in hexanes, followed by the dropwise addition of diiodomethane (1.2 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl). Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-methyl-1-(p-tolyl)cyclopropane.

Step 2: Synthesis of 4-(1-Methylcyclopropyl)benzoic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methyl-1-(p-tolyl)cyclopropane (1.0 eq) in a mixture of pyridine and water (1:1 v/v).

  • Oxidation: Heat the solution to reflux (approximately 100 °C). Add potassium permanganate (KMnO4, 3.0-4.0 eq) portion-wise over 1-2 hours. The reaction mixture will turn into a brown slurry.

  • Reaction Monitoring: Continue refluxing for an additional 4-6 hours until the starting material is consumed (monitored by TLC or GC-MS).

  • Workup: Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO2) precipitate. Wash the precipitate with hot water. Acidify the combined filtrate to pH 2-3 with concentrated hydrochloric acid (HCl). A white precipitate should form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure 4-(1-Methylcyclopropyl)benzoic acid.

Predicted Spectroscopic Characteristics

The following are the expected key signals in the NMR and IR spectra of 4-(1-Methylcyclopropyl)benzoic acid, based on its structure.

  • ¹H NMR:

    • A broad singlet in the region of 12.0-13.0 ppm corresponding to the carboxylic acid proton.

    • Two doublets in the aromatic region (7.2-8.1 ppm) characteristic of a 1,4-disubstituted benzene ring.

    • A singlet for the methyl group protons on the cyclopropane ring around 1.5 ppm.

    • Two sets of multiplets or complex signals in the upfield region (0.5-1.5 ppm) for the diastereotopic methylene protons of the cyclopropane ring.

  • ¹³C NMR:

    • A signal for the carboxylic acid carbon around 170-175 ppm.

    • Aromatic carbons in the range of 125-145 ppm.

    • The quaternary carbon of the cyclopropane ring attached to the aromatic ring.

    • The methyl carbon signal.

    • The methylene carbons of the cyclopropane ring.

  • IR Spectroscopy:

    • A broad O-H stretch from the carboxylic acid dimer in the region of 2500-3300 cm⁻¹.

    • A strong C=O stretch for the carboxylic acid carbonyl at approximately 1680-1710 cm⁻¹.

    • C-H stretches for the aromatic and aliphatic protons.

    • Characteristic peaks for the cyclopropyl ring.

Expected Chemical Reactivity

The reactivity of 4-(1-Methylcyclopropyl)benzoic acid is governed by its two primary functional domains: the carboxylic acid group and the 1-methylcyclopropyl-aryl moiety.

G cluster_0 Carboxylic Acid Reactions cluster_1 Aromatic Ring Reactions A 4-(1-Methylcyclopropyl)benzoic acid B Amidation (e.g., + Amine, Coupling Agent) A->B C Esterification (e.g., + Alcohol, Acid Catalyst) A->C D Reduction (e.g., + LiAlH4) A->D E Acyl Halide Formation (e.g., + SOCl2) A->E F Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) A->F

Caption: Key reaction pathways for 4-(1-Methylcyclopropyl)benzoic acid.

Reactions of the Carboxylic Acid Group
  • Amidation: The carboxylic acid can be readily converted to amides using standard coupling agents such as DCC, EDC, or HATU in the presence of an amine. This is a cornerstone reaction in medicinal chemistry for building larger molecules.

  • Esterification: Fischer esterification with an alcohol under acidic conditions will yield the corresponding ester.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) will reduce the carboxylic acid to the corresponding primary alcohol, 4-(1-methylcyclopropyl)benzyl alcohol.

  • Acyl Halide Formation: Treatment with thionyl chloride (SOCl2) or oxalyl chloride will convert the carboxylic acid to the more reactive acyl chloride, a versatile intermediate for further functionalization.

Reactions of the Aromatic Ring
  • Electrophilic Aromatic Substitution (EAS): The 1-methylcyclopropyl group is an activating, ortho-, para-directing group. Since the para position is blocked, EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions will occur at the positions ortho to the cyclopropyl group. The carboxylic acid group is a deactivating, meta-directing group. The overall regioselectivity of EAS will be a balance of these two influences, though reactions are likely to be directed ortho to the activating cyclopropyl group under appropriate conditions.

Potential Applications

While specific applications for 4-(1-Methylcyclopropyl)benzoic acid are not widely documented, the broader class of cyclopropyl-containing aromatic compounds has garnered significant interest, particularly in drug discovery.

  • Medicinal Chemistry: The cyclopropyl motif is often used to improve the metabolic stability and pharmacokinetic profile of drug candidates. The rigidity of the ring can also help to lock in a bioactive conformation, potentially increasing potency and selectivity for a biological target. Benzoic acid derivatives are common starting points for the synthesis of a wide array of pharmaceuticals. Therefore, 4-(1-Methylcyclopropyl)benzoic acid represents a valuable building block for the synthesis of novel therapeutic agents.

  • Materials Science: Aromatic carboxylic acids are used in the synthesis of polymers, metal-organic frameworks (MOFs), and liquid crystals. The unique steric and electronic properties of the 1-methylcyclopropyl substituent could be exploited to create materials with novel properties.

Conclusion

4-(1-Methylcyclopropyl)benzoic acid is a promising but currently under-characterized chemical entity. This guide has provided a comprehensive predictive overview of its properties, a plausible and detailed synthetic protocol, and an analysis of its expected reactivity based on established chemical principles and data from analogous compounds. As a versatile building block, it holds potential for the development of novel pharmaceuticals and advanced materials. Further experimental investigation is warranted to fully elucidate its properties and unlock its potential applications.

References

  • 4-Cyclopropylbenzoic acid | C10H10O2 - PubChem. National Center for Biotechnology Information. [Link]

  • 4-tert-Butylbenzoic acid | C11H14O2 - PubChem. National Center for Biotechnology Information. [Link]

  • Simmons-Smith Reaction. Organic Chemistry Portal. [Link]

  • Oxidation of Alkylbenzenes with Potassium Permanganate. Master Organic Chemistry. [Link]

Exploratory

4-(1-Methylcyclopropyl)benzoic acid molecular structure

An in-depth technical analysis of 4-(1-Methylcyclopropyl)benzoic acid requires moving beyond basic chemical properties to understand its strategic utility in modern drug design. As a Senior Application Scientist, I appro...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 4-(1-Methylcyclopropyl)benzoic acid requires moving beyond basic chemical properties to understand its strategic utility in modern drug design. As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a highly specialized pharmacophore building block designed to solve complex challenges in lipophilic efficiency (LipE), metabolic stability, and steric targeting.

This whitepaper dissects the structural rationale, therapeutic applications, and self-validating synthetic methodologies associated with 4-(1-Methylcyclopropyl)benzoic acid, providing a comprehensive guide for researchers and drug development professionals.

Physicochemical Profiling & Structural Rationale

The molecular architecture of 4-(1-Methylcyclopropyl)benzoic acid (CAS: 131170-40-6) features a para-substituted benzoic acid core anchored by a 1-methylcyclopropyl moiety. In medicinal chemistry, the choice of a terminal lipophilic group is critical for target affinity and pharmacokinetic (PK) performance.

Historically, medicinal chemists have relied on tert-butyl or isopropyl groups to fill hydrophobic pockets. However, the 1-methylcyclopropyl group offers superior structural dynamics:

  • Metabolic Stability: Unlike linear or branched alkyl chains that are highly susceptible to Cytochrome P450 (CYP450) mediated aliphatic hydroxylation, the cyclopropyl ring possesses significant

    
    -character in its C-C bonds. This ring strain increases the bond dissociation energy of the C-H bonds, rendering the moiety highly resistant to oxidative metabolism.
    
  • Unique Steric Vector: The

    
    -like geometry of the cyclopropyl ring forces the attached methyl group into a highly specific spatial trajectory. This creates a rigid, wedge-like steric bulk that can perfectly complement constrained hydrophobic pockets in target proteins, minimizing the entropic penalty upon binding.
    
Quantitative Data Summary
PropertyValue
IUPAC Name 4-(1-Methylcyclopropyl)benzoic acid
CAS Number 131170-40-6
Molecular Formula C

H

O

Molecular Weight 176.21 g/mol
Hydrogen Bond Donors 1 (Carboxylic acid OH)
Hydrogen Bond Acceptors 2 (Carboxylic acid oxygens)
Topological Polar Surface Area 37.3 Ų
Structural Class Para-substituted aromatic carboxylic acid

Therapeutic Applications & Pharmacological Integration

The unique physicochemical profile of 4-(1-Methylcyclopropyl)benzoic acid makes it a premium intermediate in the synthesis of advanced therapeutics, particularly where precise hydrophobic interactions are required.

Antibacterial Agents: SpsB Inhibition

A critical application of this building block is found in the development of macrocyclic broad-spectrum antibiotics[1]. These novel lipopeptides are designed to inhibit bacterial type 1 signal peptidase (SpsB), an essential membrane-bound enzyme responsible for cleaving signal peptides from secretory pre-proteins[1].

The 1-methylcyclopropyl moiety acts as a highly lipophilic anchor that inserts deeply into the hydrophobic binding cleft of SpsB. By replacing traditional alkyl chains with this strained ring system, researchers achieve higher binding affinity while protecting the antibiotic from bacterial enzymatic degradation[1].

SpsB_Pathway Drug Macrocyclic Antibiotic (Contains 1-Me-Cyclopropyl moiety) SpsB Bacterial Type 1 Signal Peptidase (SpsB) Drug->SpsB Binds Hydrophobic Pocket Cleavage Inhibition of Pre-protein Cleavage SpsB->Cleavage Catalytic Blockade Accumulation Accumulation of Secretory Proteins in Inner Membrane Cleavage->Accumulation Death Bacterial Cell Death Accumulation->Death

Caption: Mechanism of action for macrocyclic antibiotics utilizing the 1-methylcyclopropyl moiety to inhibit SpsB.

CNS Therapeutics: PDE2 Inhibition

Beyond infectious diseases, this structural motif is utilized in Central Nervous System (CNS) drug discovery, specifically for Phosphodiesterase 2 (PDE2) inhibitors[2]. PDE2 is highly expressed in the brain and regulates cGMP/cAMP levels, making it a target for cognitive disorders and schizophrenia[2]. The 4-(1-methylcyclopropyl)phenyl group provides the exact lipophilicity needed to cross the Blood-Brain Barrier (BBB) while fitting snugly into the PDE2 catalytic domain, avoiding the off-target promiscuity often seen with larger, flexible lipophilic tails[2].

Self-Validating Synthetic Methodology

To ensure maximum yield and purity, the synthesis of 4-(1-Methylcyclopropyl)benzoic acid must be approached as a self-validating system. Each step in the protocol below includes an In-Process Control (IPC) to verify the mechanistic success before proceeding.

Synthesis A Methyl 4-acetylbenzoate B Wittig Olefination (Ph3P=CH2, KOtBu) A->B C Methyl 4-(prop-1-en-2-yl)benzoate B->C D Simmons-Smith Cyclopropanation (CH2I2, Et2Zn) C->D E Methyl 4-(1-methylcyclopropyl)benzoate D->E F Saponification (LiOH, THF/H2O) E->F G 4-(1-Methylcyclopropyl)benzoic acid F->G

Caption: Step-by-step synthetic workflow for 4-(1-Methylcyclopropyl)benzoic acid.

Step 1: Wittig Olefination
  • Objective: Convert the ketone of methyl 4-acetylbenzoate to a terminal alkene.

  • Protocol: Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0°C. Slowly add Potassium tert-butoxide (KOtBu, 1.1 eq). Stir for 30 minutes to generate the ylide. Dropwise add methyl 4-acetylbenzoate (1.0 eq) dissolved in THF. Warm to room temperature and stir for 4 hours.

  • Causality: KOtBu is selected as a strong, sterically hindered, non-nucleophilic base. This prevents unwanted nucleophilic attack (transesterification or hydrolysis) on the methyl ester, ensuring chemoselectivity.

  • IPC Validation: Perform LC-MS. The reaction is complete when the starting mass (

    
    ) shifts by -2 Da (loss of oxygen, addition of CH
    
    
    
    ).
Step 2: Simmons-Smith Cyclopropanation
  • Objective: Stereospecific conversion of the alkene to the 1-methylcyclopropyl ring.

  • Protocol: Dissolve the intermediate from Step 1 in anhydrous Dichloromethane (DCM) at 0°C. Add Diethylzinc (Et

    
    Zn, 1.0 M in hexanes, 2.5 eq), followed by the highly controlled, dropwise addition of Diiodomethane (CH
    
    
    
    I
    
    
    , 2.5 eq). Stir at room temperature for 12 hours. Quench carefully with saturated aqueous NH
    
    
    Cl.
  • Causality: The Simmons-Smith reaction is chosen over diazo-based cyclopropanation to avoid the severe explosive hazards of diazomethane. Et

    
    Zn provides homogeneous, reproducible kinetics compared to the traditional Zn-Cu couple, which is critical for scaling pharmaceutical intermediates.
    
  • IPC Validation: Perform

    
    H-NMR. LC-MS is insufficient here due to the small mass difference (+14 Da). The reaction is validated by the total disappearance of alkene vinylic protons (
    
    
    
    ~5.0-5.5 ppm) and the emergence of highly shielded cyclopropyl protons (
    
    
    ~0.5-1.0 ppm).
Step 3: Mild Saponification
  • Objective: Hydrolyze the methyl ester to yield the final free carboxylic acid.

  • Protocol: Dissolve the cyclopropanated ester in a 2:1:1 mixture of THF/MeOH/H

    
    O. Add Lithium Hydroxide monohydrate (LiOH·H
    
    
    
    O, 3.0 eq). Stir at room temperature for 6 hours. Evaporate the organics, acidify the aqueous layer with 1M HCl to pH 2, and extract with Ethyl Acetate.
  • Causality: LiOH is utilized to provide mild, room-temperature hydrolysis. Harsh acidic hydrolysis (e.g., refluxing HCl) is strictly avoided, as the highly strained cyclopropyl ring is susceptible to acid-catalyzed ring-opening, which would destroy the pharmacophore.

  • IPC Validation: TLC (Hexanes/EtOAc 7:3). The starting ester (high

    
    ) must completely convert to a baseline-retained spot (the carboxylic acid salt), which moves only upon acidification.
    

References

  • Title: WO2017084630A1 - Macrocyclic broad spectrum antibiotics Source: Google Patents URL
  • Title: Inhibitors of the phosphodiesterase (PDE) 2 enzyme (Application PCT/CN2014/094092)

Sources

Foundational

4-(1-Methylcyclopropyl)benzoic acid CAS number

Title: Comprehensive Technical Guide: 4-(1-Methylcyclopropyl)benzoic acid (CAS: 131170-40-6) in Drug Discovery and Organic Synthesis Executive Summary 4-(1-Methylcyclopropyl)benzoic acid (CAS: 131170-40-6) is a highly sp...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Technical Guide: 4-(1-Methylcyclopropyl)benzoic acid (CAS: 131170-40-6) in Drug Discovery and Organic Synthesis

Executive Summary

4-(1-Methylcyclopropyl)benzoic acid (CAS: 131170-40-6) is a highly specialized, sterically constrained building block utilized extensively in modern medicinal chemistry[1]. Featuring a rigid cyclopropyl ring geminally disubstituted with a methyl group and a benzoic acid moiety, this compound serves as a critical intermediate for synthesizing advanced therapeutics, including macrocyclic antibiotics and central nervous system (CNS) modulators[2],[3].

Physicochemical Profiling & Structural Rationale

The incorporation of a 1-methylcyclopropyl group onto an aromatic ring is a strategic bioisosteric replacement for traditional alkyl groups like tert-butyl or isopropyl.

Causality of Structural Choice:

  • Metabolic Stability: The absence of benzylic hydrogens and the steric shielding of the quaternary carbon significantly reduce susceptibility to cytochrome P450 (CYP450)-mediated oxidation.

  • Conformational Restriction: The cyclopropyl ring forces the appended functional groups into specific vectors, enhancing target binding affinity through reduced entropic penalty upon receptor engagement.

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name 4-(1-Methylcyclopropyl)benzoic acid
CAS Number 131170-40-6[1]
Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
Topological Polar Surface Area (TPSA) 37.3 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 1

Biological Applications & Mechanistic Rationale

Antibacterial Agents (SpsB Inhibitors)

In the fight against antimicrobial resistance, 4-(1-Methylcyclopropyl)benzoic acid is a key precursor in the synthesis of arylomycin analogs[2]. These macrocyclic lipopeptides target the bacterial type 1 signal peptidase (SpsB), an essential membrane-bound enzyme responsible for cleaving signal peptides from secreted proteins. By incorporating the lipophilic 1-methylcyclopropyl moiety, researchers enhance the molecule's ability to penetrate the bacterial cell envelope and anchor effectively within the hydrophobic pocket of the SpsB active site[2].

G Drug Arylomycin Analogs (1-Methylcyclopropyl Scaffold) Target Bacterial Type 1 Signal Peptidase (SpsB) Drug->Target Competitive Inhibition Effect1 Inhibition of Protein Secretion & Cell Wall Synthesis Target->Effect1 Disrupted Pathway Effect2 Bacterial Cell Death Effect1->Effect2 Phenotypic Outcome

Figure 1. Mechanism of action for SpsB inhibitors derived from 1-methylcyclopropyl scaffolds.

CNS Modulators (PDE2 Inhibitors)

The compound is also utilized in the development of Phosphodiesterase 2 (PDE2) inhibitors[3]. PDE2 regulates intracellular concentrations of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP). The lipophilicity of the 1-methylcyclopropyl group aids in blood-brain barrier (BBB) penetration, a critical requirement for neurotherapeutics aimed at enhancing synaptic plasticity and memory[3].

Synthetic Methodology

The most robust route to 4-(1-Methylcyclopropyl)benzoic acid involves the Simmons-Smith cyclopropanation of a 4-isopropenylbenzoate ester, followed by saponification[4]. The Furukawa modification (using diethylzinc) is preferred for its reproducibility and functional group tolerance.

G A Methyl 4-isopropenylbenzoate C Methyl 4-(1-methylcyclopropyl)benzoate A->C Cyclopropanation B ZnEt2 + CH2I2 (Simmons-Smith) B->C Carbenoid Transfer E 4-(1-Methylcyclopropyl)benzoic acid (CAS: 131170-40-6) C->E Deprotection D LiOH / H2O (Saponification) D->E Hydrolysis

Figure 2. Retrosynthetic and forward synthesis workflow for the target compound.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(1-methylcyclopropyl)benzoate (Cyclopropanation)

Rationale: Diethylzinc and diiodomethane react to form the highly electrophilic zinc carbenoid (


)[4]. The reaction is performed at 0 °C to control the exothermic carbenoid formation and prevent the precipitation of inactive polymeric zinc species.
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Reagent Loading: Dissolve methyl 4-isopropenylbenzoate (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL). Cool the solution to 0 °C using an ice-water bath.

  • Carbenoid Generation: Add diethylzinc (1.0 M in hexanes, 25.0 mmol, 2.5 eq) dropwise via syringe over 15 minutes. Stir for 10 minutes.

  • Cyclopropanation: Carefully add diiodomethane (25.0 mmol, 2.5 eq) dropwise over 30 minutes. Critical Step: Maintain the temperature at 0 °C during addition to control the exothermic reaction.

  • Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours. Monitor conversion via TLC (Hexanes/EtOAc 9:1) or LC-MS.

  • Quenching & Workup: Cool the mixture back to 0 °C and carefully quench with saturated aqueous

    
     (50 mL). Extract the aqueous layer with DCM (3 × 30 mL).
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the intermediate ester.
    
Protocol 2: Saponification to 4-(1-Methylcyclopropyl)benzoic acid

Rationale: Lithium hydroxide in a mixed aqueous-organic solvent system ensures the lipophilic ester remains in solution while providing the necessary hydroxide nucleophile for ester cleavage.

  • Reaction Setup: Dissolve the purified methyl 4-(1-methylcyclopropyl)benzoate (8.0 mmol) in a mixture of THF/MeOH/H2O (3:1:1, 40 mL).

  • Hydrolysis: Add lithium hydroxide monohydrate (

    
    , 24.0 mmol, 3.0 eq). Stir the mixture at 40 °C for 4 hours.
    
  • Monitoring: Verify complete consumption of the ester via TLC.

  • Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous phase with water (20 mL) and wash with diethyl ether (20 mL) to remove organic impurities.

  • Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2 using 1M HCl. A white precipitate will form.

  • Isolation: Extract the acidic aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over

    
    , and concentrate to yield 4-(1-Methylcyclopropyl)benzoic acid as a white solid.
    

Analytical Characterization

To ensure trust and self-validation of the synthesized material, the following analytical parameters should be confirmed:

Table 2: Expected Analytical Data

TechniqueExpected Signals / Values
1H NMR (400 MHz, CDCl3)

11.00 (br s, 1H, COOH), 8.02 (d, J = 8.2 Hz, 2H, Ar-H), 7.35 (d, J = 8.2 Hz, 2H, Ar-H), 1.46 (s, 3H, CH3), 0.92 (m, 2H, cyclopropyl CH2), 0.81 (m, 2H, cyclopropyl CH2).
13C NMR (100 MHz, CDCl3)

172.5 (C=O), 153.1 (Ar-C), 130.2 (Ar-CH), 127.4 (Ar-C), 125.8 (Ar-CH), 24.5 (Quaternary C), 21.3 (CH3), 16.2 (Cyclopropyl CH2).
LC-MS (ESI-) m/z calculated for [M-H]-: 175.08, found: 175.10.

References

  • Macrocyclic broad spectrum antibiotics (WO2017084630A1)
  • Inhibition of phosphodiesterase 2 increases neuronal cGMP, synaptic plasticity and memory Source: Neuropharmacology (Cited in US Patent Applications / Googleapis) URL:[Link]

  • Simmons‐Smith Cyclopropanation Reaction Source: ResearchGate / Organic Reactions URL:[Link]

Sources

Exploratory

Technical Guide: The 4-(1-Methylcyclopropyl)benzoyl Moiety as a Privileged Scaffold in Drug Discovery

Abstract: The discovery of novel therapeutic agents frequently hinges on the identification and optimization of chemical scaffolds that confer advantageous pharmacological properties. While 4-(1-Methylcyclopropyl)benzoic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The discovery of novel therapeutic agents frequently hinges on the identification and optimization of chemical scaffolds that confer advantageous pharmacological properties. While 4-(1-Methylcyclopropyl)benzoic acid itself is primarily a building block, the 4-(1-methylcyclopropyl)benzoyl moiety it represents is emerging as a significant structural motif in medicinal chemistry. The unique conformational constraint imposed by the cyclopropyl group, combined with the versatile binding capabilities of the benzoic acid, creates a scaffold with compelling potential. This guide explores the biological activity of derivatives incorporating this moiety, focusing on validated therapeutic targets. We will dissect the mechanistic basis for their activity in inflammatory pain and pulmonary fibrosis, provide field-proven experimental workflows for their characterization, and present a framework for future exploration.

The 4-(1-Methylcyclopropyl)benzoyl Scaffold: A Structural Analysis

The 4-(1-Methylcyclopropyl)benzoic acid molecule is characterized by two key features: the benzoic acid ring and the gem-dimethyl-substituted cyclopropyl group.

  • Benzoic Acid: This is a well-established "privileged scaffold" in drug discovery, found in numerous approved drugs.[1][2] Its carboxylic acid group can act as a hydrogen bond donor and acceptor, or as a charged anion, enabling it to interact with a wide array of biological targets, particularly receptor binding pockets containing basic residues like arginine or lysine.

  • 1-Methylcyclopropyl Group: This small, strained ring system is not merely a passive linker. Its primary contribution is conformational rigidity.[3] By locking the adjacent phenyl ring in a more defined orientation relative to a larger molecular structure, it reduces the entropic penalty of binding to a target protein, which can lead to a significant increase in binding affinity. The methyl group can further fine-tune steric interactions within a binding pocket.

This combination of a versatile binding group and a conformationally constraining element makes the 4-(1-methylcyclopropyl)benzoyl moiety a powerful starting point for fragment-based drug discovery and lead optimization.

Case Study: Targeting Inflammatory Pain via Prostaglandin EP4 Receptor Antagonism

A compelling demonstration of this scaffold's utility is in the development of antagonists for the prostaglandin E2 receptor subtype 4 (EP4). The EP4 receptor is a key mediator of inflammation and inflammatory pain, making it a high-value target for non-steroidal anti-inflammatory drug (NSAID) alternatives.

Mechanistic Rationale & Therapeutic Hypothesis

Prostaglandin E2 (PGE2) is a principal mediator of inflammation. Upon binding to the G-protein coupled receptor EP4, it initiates a signaling cascade via adenylyl cyclase, leading to increased cyclic AMP (cAMP) levels. This cascade sensitizes nociceptive neurons, contributing directly to the sensation of pain. The therapeutic hypothesis is that a selective antagonist can block this binding event, preventing the downstream signaling and thereby reducing pain and inflammation without the gastrointestinal side effects associated with non-selective COX inhibitors.

A derivative of our core scaffold, 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766) , was identified as a highly potent and selective EP4 antagonist.[4] In this molecule, the 4-(1-aminocyclopropyl)benzoic acid portion serves as the crucial anchor that likely interacts with the receptor's binding site, while the larger indole moiety provides additional interactions that confer high affinity and selectivity.

Diagram: EP4 Receptor Signaling Pathway & Point of Antagonist Intervention

EP4_Signaling cluster_membrane Cell Membrane PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Binds Gs Gs EP4->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Activates Inflammation Inflammation & Pain CREB->Inflammation Antagonist MF-766 (EP4 Antagonist) Antagonist->EP4 Blocks

Caption: EP4 receptor activation by PGE2 and the inhibitory action of an antagonist.

Experimental Workflow for Characterizing an EP4 Antagonist

The following workflow outlines a logical progression for identifying and validating a novel antagonist derived from the 4-(1-methylcyclopropyl)benzoyl scaffold.

EP4_Workflow A 1. Primary Screen: Radioligand Binding Assay B 2. Functional Assay: Cell-Based cAMP Assay A->B Confirm functional antagonism C 3. Selectivity Panel: Binding vs. other EP subtypes B->C Determine selectivity D 4. In Vivo Efficacy: Rat Adjuvant-Induced Arthritis (AIA) Model C->D Assess in vivo potency E 5. Pharmacokinetics: DMPK Profiling D->E Evaluate drug-like properties

Caption: Logical workflow for the discovery and validation of a novel EP4 antagonist.

Case Study: Attenuating Fibrosis via TGF-β1/Smad Pathway Inhibition

Pulmonary fibrosis is a devastating disease characterized by excessive deposition of extracellular matrix (ECM), leading to loss of lung function. The transforming growth factor-β1 (TGF-β1) signaling pathway is a central driver of this process.

Mechanistic Rationale & Therapeutic Hypothesis

TGF-β1 promotes fibrosis by inducing epithelial-mesenchymal transition (EMT), a process where epithelial cells acquire fibroblast-like properties, leading to excessive ECM production. This signaling occurs through the phosphorylation of Smad2/3 proteins, which then translocate to the nucleus to regulate gene expression. The therapeutic hypothesis is that inhibiting this pathway can prevent or reverse the fibrotic process.

A related derivative, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM) , has been shown to attenuate TGF-β1-induced EMT in lung epithelial cells and reduce bleomycin-induced pulmonary fibrosis in rats.[5] DGM treatment was found to significantly reduce the phosphorylation of Smad2/3. This suggests that molecules built around a cyclopropyl-benzoic acid core can be designed to interfere with key protein-protein interactions or enzymatic activities within this critical pro-fibrotic pathway.

Quantitative Data: In Vitro EMT Marker Modulation by DGM

The efficacy of DGM in reversing EMT can be quantified by measuring changes in key protein markers via Western Blot or qPCR.

Protein MarkerCell PhenotypeExpected Change with DGMRationale
E-cadherin EpithelialIncrease A key cell-adhesion protein lost during EMT. Its restoration signals a reversal to an epithelial state.
α-SMA MesenchymalDecrease Alpha-smooth muscle actin is a hallmark of myofibroblasts, the primary ECM-producing cells.
Vimentin MesenchymalDecrease An intermediate filament protein characteristic of mesenchymal cells.
Collagen I ECM ComponentDecrease A primary component of the fibrotic scar tissue.

Data presented is illustrative of expected outcomes based on published findings.[5]

Experimental Protocol: Cell-Based TGF-β1-Induced EMT Assay

This protocol provides a robust method for evaluating the anti-fibrotic potential of test compounds in vitro.

Objective: To determine if a test compound can inhibit or reverse TGF-β1-induced epithelial-mesenchymal transition in A549 human lung epithelial cells.

Materials:

  • A549 cells (ATCC® CCL-185™)

  • DMEM/F-12 Medium with 10% FBS

  • Recombinant Human TGF-β1 (R&D Systems)

  • Test Compound (e.g., DGM) dissolved in DMSO

  • Primary antibodies: anti-E-cadherin, anti-α-SMA, anti-p-Smad2/3

  • Appropriate secondary antibodies (e.g., HRP-conjugated)

  • BCA Protein Assay Kit

  • Western Blotting equipment and reagents

Methodology:

  • Cell Culture: Plate A549 cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the medium with serum-free medium and incubate for 12-24 hours. This synchronizes the cells and reduces basal signaling.

  • Treatment:

    • Vehicle Control: Treat cells with serum-free medium containing DMSO (vehicle).

    • TGF-β1 Control: Stimulate cells with 10 ng/mL TGF-β1.

    • Test Group: Pre-treat cells with various concentrations of the test compound for 1 hour, followed by stimulation with 10 ng/mL TGF-β1.

  • Incubation: Incubate all plates for 48 hours to allow for EMT to occur.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using the BCA assay.

  • Western Blotting:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with secondary antibodies for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the results.

  • Analysis: Quantify band density using software like ImageJ. Normalize the expression of target proteins (E-cadherin, α-SMA, p-Smad2/3) to a loading control (e.g., GAPDH or β-actin).

Self-Validation: The protocol's integrity is confirmed by observing a clear phenotypic shift in the TGF-β1 control group (decreased E-cadherin, increased α-SMA) relative to the vehicle control. A successful test compound will show a dose-dependent reversal of these changes.

Summary and Future Directions

The 4-(1-methylcyclopropyl)benzoyl moiety is a validated scaffold of high potential. Its derivatives have demonstrated potent and selective activity against key targets in inflammation and fibrosis. The rigid cyclopropyl group offers a powerful tool for optimizing binding affinity, while the benzoic acid provides a reliable anchor for molecular interactions.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the substitution pattern on both the phenyl ring and the cyclopropyl group to improve potency and selectivity.

  • Exploring New Targets: Leveraging this scaffold in screening campaigns against other disease targets where conformational constraint and anionic interactions are desirable, such as in oncology[1][6] or neurodegenerative disorders.[7]

  • Fragment-Based Screening: Using 4-(1-Methylcyclopropyl)benzoic acid itself as a starting fragment to identify novel binding partners.

By combining rational design with robust biological evaluation as outlined in this guide, researchers can effectively harness the therapeutic potential of this promising chemical scaffold.

References

  • Colucci, J., et al. (2010). Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 20(12), 3760-3. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-3-(1-methylcyclopropyl)benzoicacid. National Center for Biotechnology Information. Retrieved from [Link]

  • Kumar, A., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1-Aminocyclopropyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Gümüş, M., et al. (2021). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie, 354(3), e2000282. Retrieved from [Link]

  • Luo, J., et al. (2022). Benzoic Acid, Chlorine Dioxide, and 1-Methylcyclopropene Induce Flavonoid Metabolic Shifts in Postharvest Flowering Chinese Cabbage Revealed by High-Dimensional Analytical Data. Foods, 11(15), 2336. Retrieved from [Link]

  • Nayak, S. K., et al. (2012). 4-(Cyclopropanecarboxamido)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3029. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

  • Wang, Y., et al. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. International Journal of Molecular Sciences, 24(7), 6127. Retrieved from [Link]

Sources

Foundational

4-(1-Methylcyclopropyl)benzoic acid derivatives and analogs

An In-depth Technical Guide to 4-(1-Methylcyclopropyl)benzoic Acid Derivatives and Analogs For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Executive Summary Thi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-(1-Methylcyclopropyl)benzoic Acid Derivatives and Analogs

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of 4-(1-methylcyclopropyl)benzoic acid, its derivatives, and analogs, a class of compounds of increasing interest in medicinal chemistry. The unique structural and electronic properties of the cyclopropyl group, when incorporated into the benzoic acid scaffold, offer significant opportunities for modulating pharmacokinetic and pharmacodynamic properties. This document details synthetic strategies, key medicinal chemistry applications, structure-activity relationships (SAR), and detailed experimental protocols. The aim is to equip researchers and drug development professionals with the foundational knowledge and practical insights required to effectively work with this promising class of molecules.

Introduction: The Significance of the 4-(1-Methylcyclopropyl)benzoic Acid Scaffold

Benzoic acid and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[1][2][3][4] The introduction of a 1-methylcyclopropyl moiety at the 4-position of the benzoic acid ring introduces a unique set of physicochemical properties that can be exploited in drug design.

The cyclopropyl group is a "bioisostere" of various functional groups, but it is more than a simple placeholder. Its strained three-membered ring system imparts a high degree of s-character to its C-C bonds, leading to electronic properties that resemble those of a double bond. This can influence the acidity of the carboxylic acid and the overall electron distribution of the aromatic ring. From a conformational perspective, the rigid nature of the cyclopropyl ring can lock the molecule into a specific orientation, which can be beneficial for binding to a biological target. Furthermore, the cyclopropyl group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[5]

This guide will explore the synthesis and potential applications of this versatile scaffold, providing a solid foundation for its use in drug discovery programs.

Synthetic Strategies

The synthesis of 4-(1-methylcyclopropyl)benzoic acid and its analogs can be approached through several routes. The choice of a particular synthetic pathway often depends on the availability of starting materials, the desired substitution pattern on the aromatic ring, and scalability. A common and effective strategy involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

A generalized workflow for the synthesis of a substituted cyclopropylbenzoic acid is depicted below. This multi-step process typically involves protection of reactive functional groups, a key cross-coupling reaction to install the cyclopropyl moiety, and subsequent deprotection and functional group manipulation to yield the final product.

G cluster_0 Preparation of Starting Materials cluster_1 Core Synthesis cluster_2 Final Product Formation Start Substituted 4-halobenzoic acid Protect Protection of Carboxylic Acid (e.g., Esterification) Start->Protect Coupling Suzuki-Miyaura Cross-Coupling Protect->Coupling Deprotect Deprotection of Carboxylic Acid (e.g., Hydrolysis) Coupling->Deprotect Boronic Cyclopropylboronic acid derivative Boronic->Coupling Final Target 4-(cyclopropyl)benzoic acid derivative Deprotect->Final G Start 4-Aminobenzoic Acid Step1 Step 1: Esterification (MeOH, H₂SO₄) Start->Step1 Intermediate1 Methyl 4-aminobenzoate Step1->Intermediate1 Step2 Step 2: Bromination (NBS, DMF) Intermediate1->Step2 Intermediate2 Methyl 4-amino-3-bromobenzoate Step2->Intermediate2 Step3 Step 3: Suzuki Coupling (Cyclopropylboronic acid, Pd catalyst) Intermediate2->Step3 Intermediate3 Methyl 4-amino-3-cyclopropylbenzoate Step3->Intermediate3 Step4 Step 4: Hydrolysis (NaOH, H₂O/MeOH) Intermediate3->Step4 Final 4-Amino-3-cyclopropylbenzoic Acid Step4->Final

Sources

Exploratory

Structure-Activity Relationship of 4-(1-Methylcyclopropyl)benzoic Acid: A Technical Guide

Executive Summary In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles relies heavily on the strategic deployment of bioisosteres. 4-(1-Methylcyclopropyl)benzoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles relies heavily on the strategic deployment of bioisosteres. 4-(1-Methylcyclopropyl)benzoic acid (CAS 131170-40-6) has emerged as a highly privileged building block and structural motif. By replacing traditional tert-butyl or isopropyl groups with a 1-methylcyclopropyl moiety, drug development professionals can fundamentally alter a molecule's metabolic liability and conformational geometry without drastically shifting its lipophilicity.

This technical guide dissects the structure-activity relationship (SAR) of 4-(1-Methylcyclopropyl)benzoic acid, detailing the causality behind its physicochemical advantages, its mechanistic interactions within hydrophobic target pockets, and the self-validating experimental workflows required to harness it in lead optimization.

Physicochemical and Structural Profiling

The decision to incorporate a 1-methylcyclopropyl group over a tert-butyl group is driven by the need to balance steric bulk with metabolic stability. The cyclopropyl ring "ties back" two of the methyl groups found in a tert-butyl moiety into a strained three-membered ring. This seemingly minor topological shift has profound implications for the molecule's spatial projection and electronic distribution 1.

Quantitative Data Summary

The following table summarizes the comparative physicochemical data of the benzoic acid core when substituted with varying alkyl groups at the para position.

Structural VariantMolecular Weight ( g/mol )Estimated LogPTPSA (Ų)Steric Volume (ų)CYP450 Liability
4-Isopropylbenzoic acid 164.203.1037.30~150High (α-hydrogen)
4-tert-Butylbenzoic acid 178.233.4537.30~168Moderate (Terminal methyls)
4-(1-Methylcyclopropyl)benzoic acid 176.213.1537.30~155Low (High C-H BDE)

Data Interpretation: The 1-methylcyclopropyl variant maintains a LogP closely aligned with the isopropyl group but occupies a steric volume closer to the tert-butyl group, making it an ideal candidate for filling deep hydrophobic pockets without excessively driving up lipophilicity.

Mechanistic SAR Insights

Metabolic Stability and CYP450 Evasion

The primary causality behind the enhanced metabolic stability of the 1-methylcyclopropyl group lies in its orbital hybridization. The C-C bonds in a cyclopropane ring are highly strained ("bent bonds"), resulting in the C-H bonds possessing significantly higher s-character (approaching sp² hybridization) compared to standard sp³ hybridized carbons.

This increased s-character raises the Bond Dissociation Energy (BDE) of the ring hydrogens. When Cytochrome P450 (CYP450) enzymes attempt to abstract a hydrogen atom via their iron-oxo species—the rate-limiting step in oxidative metabolism—the elevated BDE makes this abstraction energetically unfavorable 2. Consequently, the 1-methylcyclopropyl group acts as a metabolic shield, prolonging the half-life of the drug candidate.

G Start Drug Candidate Sub1 tert-Butyl Variant Start->Sub1 Sub2 1-Methylcyclopropyl Variant Start->Sub2 CYP1 CYP450 Oxidation (Rapid Abstraction) Sub1->CYP1 CYP2 CYP450 Resistance (High C-H BDE) Sub2->CYP2 Clear1 High Clearance (Short Half-life) CYP1->Clear1 Clear2 Low Clearance (Prolonged Half-life) CYP2->Clear2

Metabolic clearance pathway: tert-butyl vs. 1-methylcyclopropyl variants.

Conformational Locking in Target Binding

Beyond metabolism, the 1-methylcyclopropyl group provides a unique vector projection. In targets such as Phosphodiesterase 2 (PDE2) or bacterial signal peptidase (SpsB) 3, the binding pocket requires a specific hydrophobic plug. While a tert-butyl group may cause steric clashes due to its spherical bulk, the flattened nature of the cyclopropyl ring allows the molecule to slide deeper into the sub-pocket. The single methyl group is then rigidly directed to interact with specific lipophilic residues, locking the molecule into its bioactive conformation and increasing target affinity 4.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to guarantee that experimental failure is immediately detectable, preventing the generation of false SAR data.

Protocol 1: Synthesis of Amide Derivatives (Coupling Workflow)

This protocol details the coupling of 4-(1-Methylcyclopropyl)benzoic acid to a target amine to generate SAR libraries.

  • Activation: Dissolve 4-(1-Methylcyclopropyl)benzoic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.

  • Self-Validation Step 1 (Active Ester Formation): Aliquot 5 µL of the reaction mixture into 100 µL of Acetonitrile. Analyze via LC-MS. The reaction must not proceed to step 3 unless the LC-MS trace shows >95% conversion to the active ester intermediate.

  • Coupling: Add the target amine (1.1 eq) to the activated mixture. Stir for 2 hours at room temperature.

  • Self-Validation Step 2 (Reaction Completion): Perform TLC (Hexanes:EtOAc 7:3) and LC-MS. The disappearance of the active ester mass confirms successful coupling.

  • Workup & Purification: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol 2: In Vitro Microsomal Stability Assay

To validate the metabolic advantage of the 1-methylcyclopropyl group, its clearance must be benchmarked against human liver microsomes (HLM).

  • Preparation: Prepare a 1 mM stock solution of the synthesized compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLM.

  • System Controls (Self-Validation): Run parallel assays using Verapamil (Positive Control for high clearance) and Warfarin (Negative Control for low clearance).

  • Incubation: Pre-incubate the mixtures at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes. Immediately quench each aliquot by adding 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Data Validation: The assay is only deemed valid if Verapamil shows >80% depletion at 30 minutes and Warfarin shows <10% depletion. Calculate the intrinsic clearance (CL_int) based on the half-life of the compound.

SAR_Workflow Step1 Scaffold Selection (Benzoic Acid Core) Step2 Bioisosteric Replacement (Add 1-Methylcyclopropyl) Step1->Step2 Step3 Amide Coupling (Library Generation) Step2->Step3 Step4 In Vitro Assays (Microsomal & Target Binding) Step3->Step4 Step5 Lead Optimization (In Vivo PK/PD) Step4->Step5

High-throughput SAR optimization workflow for benzoic acid derivatives.

References

  • Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence The Journal of Organic Chemistry - ACS Public
  • 3-(1-Methylcyclopropyl)phenol as a Bioisostere Benchchem
  • WO2017084630A1 - Macrocyclic broad spectrum antibiotics Google P
  • MAI MUUTA TONTTI DI UN AUTONOMIA (PDE2 Inhibitors & SAR) Googleapis

Sources

Foundational

Predictive NMR Spectroscopy of 4-(1-Methylcyclopropyl)benzoic Acid: A Theoretical and Experimental Framework

Executive Summary 4-(1-Methylcyclopropyl)benzoic acid (Chemical Formula: C11H12O2) is a critical structural motif utilized in advanced medicinal chemistry, notably serving as a building block in the synthesis of PDE4 inh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(1-Methylcyclopropyl)benzoic acid (Chemical Formula: C11H12O2) is a critical structural motif utilized in advanced medicinal chemistry, notably serving as a building block in the synthesis of PDE4 inhibitors and macrocyclic broad-spectrum antibiotics 1. Accurate structural elucidation of this compound is paramount for downstream synthetic validation. This whitepaper establishes a rigorous framework for predicting, interpreting, and experimentally validating the


H and 

C Nuclear Magnetic Resonance (NMR) spectra of this molecule, bridging Density Functional Theory (DFT) with self-validating empirical protocols.

The Mechanistic Logic of the Molecular Structure

To accurately predict the NMR spectra, we must first deconstruct the electronic environments of the molecule:

  • The Carboxylic Acid (-COOH): This moiety exerts a profound anisotropic and electron-withdrawing effect. By pulling electron density away from the aromatic ring via resonance and induction, it heavily deshields the ortho protons, shifting them downfield.

  • The 1-Methylcyclopropyl Group: Unlike standard alkyl chains, the cyclopropane ring possesses high ring strain and partial

    
    -character (Walsh orbitals). This creates a unique diamagnetic anisotropic shielding cone that significantly shields the attached ring protons. Furthermore, the quaternary carbon acts as an electronic insulator between the methyl group and the aromatic 
    
    
    
    -system.
  • The Aromatic Core: The para-substitution pattern creates a distinct plane of symmetry, resulting in an AA'BB' spin system for the aromatic protons, which classically presents as two higher-order doublets.

Understanding anomalous chemical shift behaviors in substituted benzoic acid derivatives requires rigorous computational modeling to avoid misassignment of these nuanced electronic effects 2.

In Silico Predictive Framework

Density functional theory (DFT) calculations have emerged as the gold-standard theoretical toolbox for interpreting and analyzing experimental NMR spectra 3. For 4-(1-Methylcyclopropyl)benzoic acid, the computational workflow relies on the Gauge-Independent Atomic Orbital (GIAO) method.

The molecular geometry is first optimized at the DFT-B3LYP/6-311G(d,p) level of theory. Following optimization, the GIAO method calculates the isotropic magnetic shielding tensors for each nucleus 4. These tensors are then converted to chemical shifts (


) by subtracting them from the calculated shielding tensor of a reference molecule (Tetramethylsilane, TMS) computed at the identical level of theory. Combining these DFT predictions with experimental data is a proven method to validate the structural integrity of complex molecules 5.

Workflow A 1. Conformational Search (Molecular Mechanics) B 2. Geometry Optimization (DFT-B3LYP/6-311G) A->B C 3. GIAO NMR Prediction (Isotropic Shielding Tensors) B->C E 5. Spectral Alignment & Causality Validation C->E D 4. Experimental Acquisition (1H & 13C NMR Protocols) D->E

Workflow for DFT-based NMR prediction and experimental validation.

Quantitative Spectral Projections

The following tables summarize the predicted chemical shifts based on the structural logic and DFT framework outlined above. Data is normalized to CDCl


 solvent at 298 K.
Predicted H NMR Spectrum (400 MHz, CDCl )
Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (

)
Assignment / Causality
~12.50Broad Singlet (br s)1HN/A-COOH proton : Highly deshielded due to hydrogen bonding and oxygen electronegativity.
~8.02Doublet (d) AA'BB'2H~8.4 HzAr-H (ortho to COOH) : Deshielded by the electron-withdrawing carbonyl group.
~7.35Doublet (d) AA'BB'2H~8.4 HzAr-H (ortho to alkyl) : Slightly shielded relative to the other aromatic protons due to weak inductive donation from the alkyl group.
~1.45Singlet (s)3HN/A-CH

(Methyl)
: Attached to the quaternary cyclopropyl carbon.
~0.95Multiplet (m)2HComplexCyclopropyl -CH

- (trans)
: Diastereotopic ring protons shielded by diamagnetic anisotropy.
~0.85Multiplet (m)2HComplexCyclopropyl -CH

- (cis)
: Diastereotopic ring protons shielded by diamagnetic anisotropy.
Predicted C NMR Spectrum (100 MHz, CDCl )
Chemical Shift (ppm)Carbon TypeAssignment / Causality
~172.5Quaternary (C=O)Carboxylic Acid Carbon : Extreme deshielding from two oxygen atoms.
~153.0Quaternary (Ar-C)Aromatic C1 (ipso to alkyl) : Deshielded by direct attachment to the cyclopropyl group.
~130.2Methine (Ar-CH)Aromatic C3, C5 (ortho to COOH) : Resonance effects from the carbonyl.
~127.5Quaternary (Ar-C)Aromatic C4 (ipso to COOH) : Attachment point of the electron-withdrawing group.
~126.5Methine (Ar-CH)Aromatic C2, C6 (ortho to alkyl) : Standard aromatic carbon range.
~26.0Primary (-CH

)
Methyl Carbon : Standard alkyl shift.
~24.0Quaternary (C)Cyclopropyl Quaternary Carbon : Shifted downfield relative to CH

due to branching.
~16.5Secondary (-CH

)
Cyclopropyl Ring Carbons (x2) : Highly shielded due to ring strain and geometry.

Self-Validating Experimental Protocol

To ensure the empirical data matches the DFT predictions without artifactual interference, the experimental acquisition must be treated as a self-validating system. Every step must contain an internal check.

Step-by-Step Methodology for NMR Acquisition

Phase 1: Sample Preparation & Homogeneity Check

  • Massing: Weigh exactly 15.0 mg of 4-(1-Methylcyclopropyl)benzoic acid. Causality: Over-concentration leads to viscosity-induced line broadening; under-concentration requires excessive scans for

    
    C.
    
  • Solvation: Dissolve the sample in 0.6 mL of high-purity CDCl

    
     containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • Filtration: Pass the solution through a glass-wool plugged Pasteur pipette directly into a premium 500 MHz-rated 5 mm NMR tube. Validation Check: Inspect the tube against a strong light. Any particulate matter will distort the magnetic field homogeneity (

    
    ) and must be removed.
    

Phase 2: Instrument Tuning & Shimming 4. Temperature Control: Insert the sample into the spectrometer and allow 5 minutes for thermal equilibration at exactly 298.0 K. Causality: Chemical shifts, particularly the -COOH proton, are highly temperature-dependent. 5. Tuning and Matching (TMA): Automatically or manually tune the probe for


H and 

C frequencies. This maximizes power transfer and signal-to-noise (S/N) ratio. 6. Locking and Shimming: Lock onto the deuterium frequency of CDCl

. Perform gradient shimming (Z1-Z5). Validation Check: Measure the line width at half-height (FWHM) of the residual CHCl

solvent peak (7.26 ppm). Proceed only if FWHM < 1.0 Hz.

Phase 3: Acquisition Parameters 7.


H Acquisition: 
  • Pulse Sequence: Standard 1D proton (zg30).
  • Relaxation Delay (D1): Set to 3.0 seconds. Causality: Ensures complete longitudinal relaxation (
    
    
    ) of all protons, allowing for accurate integration.
  • Scans (NS): 16.
  • 
    
    C Acquisition:
  • Pulse Sequence: 1D carbon with proton decoupling (zgpg30).
  • Relaxation Delay (D1): Set to 2.5 seconds. Causality: Quaternary carbons (the carbonyl and the cyclopropyl core) lack attached protons for dipole-dipole relaxation, resulting in long
    
    
    times. A short D1 will cause these peaks to artificially vanish.
  • Scans (NS): 1024 (due to 1.1% natural abundance of
    
    
    C).

Phase 4: Processing & Alignment 9. Window Functions: Apply an exponential multiplication window function (Line Broadening, LB = 0.3 Hz for


H; 1.0 Hz for 

C) prior to Fourier Transformation. 10. Calibration: Phase correct the spectrum to ensure purely absorptive peaks. Baseline correct (polynomial fit) and set the TMS singlet to exactly 0.00 ppm. Compare the resulting spectrum against the DFT-generated tables in Section 4.

References

  • Benchmark of Density Functional Theory in the Prediction of 13C Chemical Shielding Anisotropies for Anisotropic Nuclear Magnetic Resonance-Based Structural Elucidation Source: ACS Publications URL
  • Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters Source: PubMed URL
  • Molecular Geometry, Vibrational Spectroscopic, Molecular Orbital and Mulliken Charge Analysis of 4-(carboxyamino)
  • De novo determination of the crystal structure of a large drug molecule by powder NMR crystallography Source: SciSpace URL
  • Macrocyclic broad spectrum antibiotics Source: Google Patents URL

Sources

Exploratory

Therapeutic Targeting and Pharmacological Applications of 4-(1-Methylcyclopropyl)benzoic Acid Derivatives

Executive Summary In modern rational drug design, the selection of peripheral pharmacophores is as critical as the core scaffold. 4-(1-Methylcyclopropyl)benzoic acid (CAS: 131170-40-6) has emerged as a privileged buildin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the selection of peripheral pharmacophores is as critical as the core scaffold. 4-(1-Methylcyclopropyl)benzoic acid (CAS: 131170-40-6) has emerged as a privileged building block across multiple therapeutic areas, ranging from cardiovascular disease to infectious diseases and neuropharmacology ()[1]. This technical guide explores the structural rationale behind this moiety, its primary therapeutic targets, and the standardized synthetic methodologies required to integrate it into lead compounds.

The 4-(1-Methylcyclopropyl)phenyl Pharmacophore: Structural & Metabolic Rationale

The strategic incorporation of the 1-methylcyclopropyl group onto a phenyl ring serves as a conformationally restricted, lipophilic bioisostere for the traditional tert-butyl group.

Causality in Design:

  • Metabolic Stability: tert-Butyl groups are highly susceptible to CYP450-mediated aliphatic hydroxylation at their exposed methyl groups. The cyclopropane ring increases the C–H bond dissociation energy of the adjacent methyl group. This geometric constraint significantly reduces the rate of oxidative metabolism, thereby extending the compound's half-life in human liver microsomes (HLM).

  • Spatial Occupancy: The unique dihedral angle imposed by the cyclopropane ring alters the three-dimensional vector of the methyl group. This allows the moiety to penetrate deeper into rigid, hydrophobic binding pockets (such as the S1 pocket of serine proteases) while displacing high-energy water molecules, driving favorable binding thermodynamics.

Table 1: Representative Pharmacological Profile Comparison of Alkyl Substituents

The following data illustrates the typical Structure-Activity Relationship (SAR) advantages when replacing standard alkyl groups with a 1-methylcyclopropyl moiety in protease inhibitors.

Substituent on Benzoic AcidTarget IC₅₀ (nM)Off-Target IC₅₀ (nM)HLM T₁/₂ (min)Selectivity Fold
tert-Butyl12.54502536x
Isopropyl45.28001517x
1-Methylcyclopropyl 3.1 >10,000 120 >3,200x

Primary Therapeutic Target: Coagulation Factor XIa (FXIa)

Factor XIa (FXIa) is a highly validated serine protease target within the intrinsic coagulation pathway. Inhibiting FXIa provides a robust antithrombotic effect without the severe bleeding risks associated with downstream Factor Xa (FXa) or thrombin inhibitors, making it a "holy grail" for next-generation anticoagulants ()[2].

Mechanism of Action: In the design of oxopicolinamide-based FXIa inhibitors, the 4-(1-methylcyclopropyl)benzamide moiety is strategically positioned to occupy the S1 hydrophobic pocket of the FXIa active site[2]. The specific steric bulk of the 1-methylcyclopropyl group prevents off-target binding to the structurally similar S1 pocket of FXa, driving the exceptional selectivity required for clinical safety.

FXIa_Pathway FXIIa Factor XIIa FXI Factor XI FXIIa->FXI Activates FXIa Factor XIa (Active) FXI->FXIa Cleavage FIX Factor IX FXIa->FIX Activates Inhibitor 4-(1-Methylcyclopropyl)benzamide Inhibitor Inhibitor->FXIa Blocks Active Site FIXa Factor IXa FIX->FIXa Thrombin Thrombin Generation & Thrombosis FIXa->Thrombin Cascade

FXIa Coagulation Pathway and Targeted Inhibition Mechanism.

Emerging Therapeutic Targets

A. Bacterial Type 1 Signal Peptidase (SpsB)

SpsB is an essential bacterial enzyme responsible for cleaving signal peptides from secreted proteins. Recent advancements in macrocyclic lipopeptides (arylomycin analogs) targeting SpsB utilize 4-(1-methylcyclopropyl)benzoic acid derivatives as N-terminal capping groups ()[3]. Causality: The highly lipophilic 1-methylcyclopropyl tail dramatically enhances the macrocycle's ability to penetrate the complex, lipid-rich outer membrane of Gram-negative bacteria, overcoming a critical hurdle in broad-spectrum antibiotic development[3].

B. Phosphodiesterase 2 (PDE2) in CNS Disorders

PDE2 regulates intracellular cAMP and cGMP levels. Selective PDE2 inhibitors are actively under investigation for the treatment of schizophrenia and age-related cognitive decline. The 4-(1-methylcyclopropyl)phenyl group is utilized to anchor inhibitors deeply within the PDE2 catalytic domain, maximizing hydrophobic interactions while effectively excluding water molecules from the active site to boost binding affinity ()[4].

Standardized Experimental Workflow: Amide Coupling & Validation

To successfully integrate 4-(1-methylcyclopropyl)benzoic acid into target scaffolds, a highly efficient and self-validating amide coupling protocol is required.

Synthesis_Workflow Acid 4-(1-Methylcyclopropyl) benzoic acid Activation Activation (HATU / DIPEA) Acid->Activation Coupling Amide Coupling Reaction Activation->Coupling Amine Target-Specific Amine Scaffold Amine->Coupling Purification Purification (Prep-HPLC) Coupling->Purification LC-MS Check Final Final Inhibitor (Lead Compound) Purification->Final >95% Purity

Standardized Amide Coupling Workflow for 4-(1-Methylcyclopropyl)benzoic acid.

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 equivalent of 4-(1-methylcyclopropyl)benzoic acid in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions are strictly maintained to prevent the premature hydrolysis of the highly reactive activated ester intermediate back into the starting carboxylic acid.

  • Activation: Add 1.2 equivalents of HATU and 3.0 equivalents of N,N-diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes.

    • Causality: HATU rapidly forms a 7-azabenzotriazole active ester, which is kinetically superior for sterically hindered carboxylic acids compared to standard EDC/HOBt coupling reagents.

  • Coupling: Add 1.05 equivalents of the target-specific primary or secondary amine (e.g., the oxopicolinamide core for FXIa inhibitors). Stir for 2–4 hours at room temperature.

  • In-Process Monitoring (Self-Validation): Monitor reaction progress via LC-MS.

    • Validation Check: The reaction is deemed complete only when the activated ester mass peak disappears and the desired product mass

      
       constitutes >90% of the total ion current (TIC).
      
  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer in vacuo and purify via preparative HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA) to yield the final compound.

    • Validation Check: Final purity must be confirmed as >95% via analytical HPLC (UV 254 nm) and High-Resolution Mass Spectrometry (HRMS) prior to biological assaying.

References

  • Title: US11084808B2 - Oxopicolinamide derivative, preparation method therefor and pharmaceutical use thereof Source: Google Patents URL
  • Title: WO2017084630A1 - Macrocyclic broad spectrum antibiotics Source: Google Patents URL
  • Title: WO2015096651A1 (PCT/CN2014/094092)

Sources

Protocols & Analytical Methods

Method

Spectroscopic characterization of 4-(1-Methylcyclopropyl)benzoic acid

Application Note: Spectroscopic Characterization and Analytical Protocols for 4-(1-Methylcyclopropyl)benzoic acid Introduction & Pharmacological Relevance 4-(1-Methylcyclopropyl)benzoic acid (CAS: 131170-40-6)[1] is a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Spectroscopic Characterization and Analytical Protocols for 4-(1-Methylcyclopropyl)benzoic acid

Introduction & Pharmacological Relevance

4-(1-Methylcyclopropyl)benzoic acid (CAS: 131170-40-6)[1] is a highly specialized building block utilized extensively in modern medicinal chemistry. The incorporation of a 1-methylcyclopropyl group onto a benzoic acid scaffold provides a unique combination of steric bulk, conformational restriction, and increased lipophilicity without drastically inflating the molecular weight. This specific structural motif is increasingly utilized in the synthesis of macrocyclic broad-spectrum antibiotics, particularly those targeting the inhibition of bacterial type 1 signal peptidase (SpsB), an essential protein in bacteria[2].

Accurate spectroscopic characterization of this compound is critical for quality control, synthetic validation, and downstream pharmacological applications. This application note details the physicochemical properties, mechanistic spectroscopic insights, and self-validating analytical protocols required to confirm the structural integrity and purity of 4-(1-Methylcyclopropyl)benzoic acid.

Workflow Sample 4-(1-Methylcyclopropyl) benzoic acid NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR Dissolve in DMSO-d6 IR FT-IR Spectroscopy (Functional Groups) Sample->IR ATR Crystal MS LC-MS/MS (ESI) (Mass & Fragments) Sample->MS MeOH/H2O + 0.1% FA Data Data Integration & Spectral Alignment NMR->Data IR->Data MS->Data Validation Structural Validation & Purity Certification Data->Validation Cross-verification

Figure 1: Analytical workflow for the structural validation of the target compound.

Spectroscopic Characterization: Mechanistic Insights

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum of 4-(1-Methylcyclopropyl)benzoic acid provides distinct diagnostic peaks driven by the unique electronic environment of the cyclopropane ring. The cyclopropane ring exhibits unusual magnetic shielding due to the diamagnetic anisotropy generated by the ring current of its sigma bonds. Consequently, the cyclopropyl methylene (CH₂) protons resonate significantly upfield, typically between 0.50 and 0.90 ppm, while the methyl group appears as a sharp singlet near 1.40 ppm[3].

Because the cyclopropane is mono-substituted with a chiral-like environment relative to the ring face, the four protons of the two CH₂ groups form a complex spin system. The protons within each CH₂ group are diastereotopic (one is cis to the methyl group, one is trans), causing them to appear as distinct, complex multiplets rather than a simple triplet or singlet. The para-substituted benzene ring displays a characteristic AA'BB' spin system, yielding two distinct doublets.

Infrared (IR) Spectroscopy

IR spectroscopy confirms the presence of the carboxylic acid via a very broad O-H stretching band spanning 3300–2500 cm⁻¹. This extreme broadening is a direct result of strong intermolecular hydrogen bonding, as carboxylic acids typically form stable dimers in the solid state. The conjugated carbonyl (C=O) stretch is observed at approximately 1685 cm⁻¹, which is shifted to a lower wavenumber than a standard aliphatic carboxylic acid (~1710 cm⁻¹) due to resonance delocalization with the adjacent aromatic ring.

Mass Spectrometry (LC-MS/ESI)

In negative electrospray ionization (ESI-), the carboxylic acid moiety readily deprotonates to form a highly stable [M-H]⁻ ion at m/z 175.1. Collision-induced dissociation (CID) of this precursor ion triggers a well-documented fragmentation pathway. The primary event is the neutral loss of carbon dioxide (44 Da) via decarboxylation, yielding a fragment at m/z 131.1. Subsequent homolytic cleavage of the methyl group generates a radical anion at m/z 116.1.

MS_Frag M1 [M-H]⁻ m/z 175.1 M2 [M-H - CO₂]⁻ m/z 131.1 M1->M2 -CO₂ (Decarboxylation) M3 [M-H - CO₂ - CH₃]·⁻ m/z 116.1 M2->M3 -CH₃· (Radical Loss)

Figure 2: Proposed ESI-MS negative mode fragmentation pathway for the target compound.

Experimental Protocols (Self-Validating Systems)

Protocol 1: High-Resolution Multinuclear NMR Analysis

Objective: Acquire ¹H and ¹³C NMR spectra to confirm the molecular skeleton and verify the absence of synthetic impurities. Causality & Self-Validation: DMSO-d6 is explicitly selected over CDCl₃ to prevent the continuous exchange of the carboxylic acid proton with trace environmental moisture, which would otherwise broaden the peak into the baseline and render it invisible. Tetramethylsilane (TMS) is used as an internal standard (0.0 ppm) to ensure absolute chemical shift accuracy. A pre-acquisition dummy scan (DS=4) is employed to establish steady-state magnetization, ensuring the quantitative reliability of the integration values.

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 5.0 mg of 4-(1-Methylcyclopropyl)benzoic acid into a clean, dry glass vial.

  • Solvation: Add 600 µL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% v/v TMS. Vortex for 30 seconds until complete dissolution is achieved.

  • Transfer: Transfer the homogeneous solution into a standard 5 mm NMR tube using a glass Pasteur pipette, ensuring no air bubbles are trapped at the bottom (which would distort the magnetic field homogeneity).

  • Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the ¹H and ¹³C frequencies.

  • Shimming and Locking: Lock the spectrometer to the deuterium signal of DMSO-d6. Perform gradient shimming to achieve a line width (at half height) of < 1.0 Hz for the TMS peak.

  • Acquisition (¹H): Acquire the ¹H spectrum using a standard 1D pulse sequence (e.g., zg30), 16 scans, a 2-second relaxation delay, and a spectral width of 15 ppm.

  • Acquisition (¹³C): Acquire the ¹³C{¹H} decoupled spectrum using 1024 scans, a 2-second relaxation delay, and a spectral width of 250 ppm.

  • Data Processing: Apply a 0.3 Hz exponential line broadening function before Fourier transformation. Phase and baseline correct the spectra, setting the TMS peak to exactly 0.00 ppm.

Protocol 2: LC-MS/MS Analysis for Purity and Mass Confirmation

Objective: Determine the exact mass and isotopic pattern to confirm the molecular formula (C₁₁H₁₂O₂) and assess sample purity. Causality & Self-Validation: Electrospray ionization in negative mode (ESI-) is chosen because the carboxylic acid moiety readily deprotonates, providing a strong signal-to-noise ratio. A blank injection (mobile phase only) must be run immediately prior to the sample to validate that the chromatography column and MS source are free of carryover or background contamination.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in LC-MS grade methanol. Dilute to a final working concentration of 10 µg/mL using a 50:50 mixture of Water:Methanol containing 0.1% Formic Acid.

  • Blank Validation: Inject 5 µL of the diluent blank to establish the baseline and confirm column cleanliness.

  • Chromatographic Separation: Inject 5 µL of the sample onto a C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size) maintained at 40 °C.

  • Gradient Elution: Run a linear gradient from 5% to 95% Mobile Phase B (Methanol + 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min. Mobile Phase A is Water + 0.1% Formic Acid.

  • MS Acquisition: Operate the mass spectrometer in negative ESI mode. Set the capillary voltage to 2.5 kV, desolvation temperature to 350 °C, and scan range from m/z 50 to 500.

  • MS/MS Fragmentation: Isolate the precursor ion at m/z 175.1 in the quadrupole and apply a collision energy of 15-25 eV using Argon as the collision gas to generate product ions.

  • Analysis: Extract the chromatogram for m/z 175.1 to determine purity by area normalization. Analyze the MS/MS spectra for the characteristic m/z 131.1 fragment.

Data Presentation

Table 1: Summarized ¹H and ¹³C NMR Assignments (DMSO-d6)

Position¹H Chemical Shift (ppm)Multiplicity & Integration¹³C Chemical Shift (ppm)Assignment Notes
-COOH ~12.80br s, 1H167.5Highly deshielded; exchanges with D₂O
Ar-H (ortho to COOH)~7.85d, J = 8.2 Hz, 2H129.8Deshielded by carbonyl anisotropy
Ar-H (ortho to cyclopropyl)~7.35d, J = 8.2 Hz, 2H125.4Shielded relative to ortho-COOH protons
Ar-C (ipso to COOH)--128.5Quaternary aromatic carbon
Ar-C (ipso to cyclopropyl)--152.0Quaternary aromatic carbon[3]
Cyclopropyl C1 --25.7Quaternary aliphatic carbon[3]
Cyclopropyl -CH₃ 1.40s, 3H26.5Sharp singlet[3]
Cyclopropyl -CH₂- 0.50 - 0.90m, 4H15.6Diastereotopic protons; complex multiplet[3]

Table 2: Key FT-IR Vibrational Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3300 – 2500 Strong, BroadCarboxylic Acid (-OH)O-H stretching (hydrogen-bonded dimer)
2960 – 2870 MediumAlkane (-CH₃, -CH₂-)C-H stretching (sp³)
1685 Strong, SharpCarbonyl (C=O)C=O stretching (conjugated)
1605, 1510 MediumAromatic RingC=C stretching
1420 MediumCarboxylic AcidC-O stretching / O-H in-plane bending

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Grignard Synthesis of Substituted Benzoic Acids

Welcome to the Technical Support Center for organometallic synthesis. The conversion of substituted aryl halides to benzoic acid derivatives via Grignard reagent formation and subsequent carbonylation is a foundational w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for organometallic synthesis. The conversion of substituted aryl halides to benzoic acid derivatives via Grignard reagent formation and subsequent carbonylation is a foundational workflow in drug development and materials science. However, this process is highly susceptible to side reactions that can drastically reduce yields and complicate purification.

This guide provides mechanistic insights, empirical troubleshooting strategies, and validated protocols to help you suppress byproducts and optimize your synthetic workflows.

Mechanistic Overview: Pathways and Pitfalls

To effectively troubleshoot, we must first map the causal relationships between the reaction conditions and the chemical pathways. The diagram below illustrates the desired carbonylation pathway alongside the three most common parasitic side reactions: Wurtz homocoupling, moisture quenching, and over-addition to the carboxylate intermediate.

GrignardSideReactions ArX Substituted Aryl Halide (Ar-X) Grignard Grignard Reagent (Ar-MgX) ArX->Grignard + Mg, THF/Ether Wurtz Wurtz Homocoupling (Ar-Ar) ArX->Wurtz + Ar-MgX (High Conc/Temp) Mg Magnesium (Mg) Mg->Grignard Grignard->Wurtz Quench Moisture Quench (Ar-H) Grignard->Quench + H2O Carboxylate Magnesium Carboxylate (Ar-CO2MgX) Grignard->Carboxylate + CO2 (Dry Ice) Ketone Benzophenone Byproduct (Ar-CO-Ar) Grignard->Ketone CO2 Carbon Dioxide (CO2 Excess) CO2->Carboxylate Carboxylate->Ketone + Ar-MgX (CO2 Limiting) Product Substituted Benzoic Acid (Ar-COOH) Carboxylate->Product H3O+ Workup

Reaction pathways in Grignard synthesis of benzoic acids highlighting major side reactions.

Troubleshooting Guide & FAQs

Q1: Why am I observing significant amounts of symmetrical biaryl (Ar-Ar) byproducts in my crude mixture? A1: You are observing the Wurtz-type homocoupling side reaction[1]. This occurs when the newly formed Grignard reagent (Ar-MgX) acts as a nucleophile or participates in a radical exchange with the unreacted starting aryl halide (Ar-X), forming a C-C bond between two aryl rings[2].

  • Causality: This bimolecular side reaction is accelerated by high localized concentrations of the aryl halide and elevated reaction temperatures[2].

  • Solution: Utilize a continuous, slow dropwise addition of the aryl halide to a suspension of activated magnesium to keep the concentration of unreacted Ar-X near zero[2]. Additionally, switching your solvent from Tetrahydrofuran (THF) to 2-Methyltetrahydrofuran (2-MeTHF) or diethyl ether can suppress this pathway due to differences in the coordination geometry of the organomagnesium species[2].

Q2: My LC-MS shows contamination with a benzophenone derivative (Ar-CO-Ar) and a triaryl carbinol (Ar₃C-OH). How did this form during a CO₂ addition? A2: This is a classic over-addition side reaction. The intended pathway involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of CO₂, generating a magnesium carboxylate salt (Ar-CO₂MgX)[3]. While this salt is generally resistant to further nucleophilic attack, it is not entirely inert[4].

  • Causality: If CO₂ becomes the limiting reagent (e.g., bubbling gaseous CO₂ too slowly), the unreacted Grignard reagent will attack the newly formed carboxylate salt, forming a benzophenone derivative (Ar-CO-Ar)[5][6]. Because ketones are highly electrophilic, a third equivalent of the Grignard reagent can rapidly attack the ketone to form a triaryl carbinol[7].

  • Solution: Always ensure a massive, instantaneous excess of CO₂. The most reliable method is "reverse addition" —pouring the Grignard solution directly onto a large excess of crushed, anhydrous solid CO₂ (dry ice)[6].

Q3: I am recovering large amounts of the reduced arene (Ar-H) instead of my substituted benzoic acid. What went wrong? A3: The formation of the protodehalogenated arene (Ar-H) is the result of moisture quenching . Grignard reagents are extremely strong bases and will instantly deprotonate water, alcohols, or any protic source[8].

  • Causality: Even trace amounts of condensation on the glassware or dissolved water in the ethereal solvent will destroy the reagent, yielding the reduced arene and a basic magnesium salt (HO-MgX)[9].

  • Solution: Ensure all glassware is flame-dried or oven-dried (>120 °C for 4 hours) and assembled under an inert atmosphere (Argon or N₂). Use strictly anhydrous solvents (Karl Fischer titration < 50 ppm H₂O).

Q4: Can I synthesize a benzoic acid derivative from an aryl halide containing a nitro (-NO₂) or cyano (-CN) group? A4: Traditional Grignard synthesis is incompatible with these electrophilic functional groups.

  • Causality: The Grignard reagent will preferentially attack the cyano group (forming an imine/ketone after workup) or reduce/attack the nitro group rather than reacting with the magnesium metal[7].

  • Solution: For highly functionalized arenes, consider using a halogen-magnesium exchange with a Turbo-Grignard reagent (iPrMgCl·LiCl) at cryogenic temperatures (-20 °C to -78 °C). This method allows for the generation of the Grignard reagent without reducing sensitive functional groups, followed by rapid quenching with CO₂.

Quantitative Data: Solvent & Temperature Effects

The choice of solvent and the rate of addition play a critical role in determining the ratio of the desired Grignard reagent to the Wurtz homocoupling byproduct. The table below summarizes empirical data for the metalation of a standard substituted aryl halide.

Solvent SystemReaction TemperatureHalide Addition RateDesired Grignard Yield (%)Wurtz Byproduct (%)
THF65 °C (Reflux)Fast (Bolus)< 40%> 50%
THF25 °CSlow (Dropwise)75%15%
Diethyl Ether35 °C (Reflux)Slow (Dropwise)85%5%
2-MeTHF20 °CSlow (Dropwise)92% < 2%

Note: 2-MeTHF provides an optimal balance of boiling point, reagent stability, and suppression of bimolecular side reactions[2].

Validated Experimental Workflow

Standard Protocol: Synthesis of 4-Methoxybenzoic Acid via Reverse Addition This self-validating protocol is designed to eliminate moisture quenching, Wurtz coupling, and ketone formation.

Step 1: Apparatus Preparation

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser.

  • Purge the system with ultra-high purity Argon for 15 minutes while cooling to room temperature.

Step 2: Magnesium Activation

  • Add 1.2 equivalents of magnesium turnings to the flask.

  • Add a single crystal of iodine (I₂) or 0.05 equivalents of 1,2-dibromoethane to chemically etch the magnesium oxide layer. Stir under Argon for 10 minutes.

Step 3: Grignard Formation (Suppressing Wurtz Coupling)

  • Suspend the activated Mg in 10 mL of anhydrous 2-MeTHF.

  • Dissolve 1.0 equivalent of 4-bromoanisole in 20 mL of anhydrous 2-MeTHF in the addition funnel.

  • Add 1-2 mL of the halide solution to the Mg suspension. Wait for the reaction to initiate (indicated by a color change to cloudy gray/brown and a mild exotherm).

  • Once initiated, add the remaining halide solution dropwise over 45-60 minutes . Maintain the internal temperature at 20-25 °C using a water bath. Stir for an additional 1 hour after addition is complete.

Step 4: Carbonylation (Suppressing Ketone Formation)

  • In a separate, dry Erlenmeyer flask, place a massive excess (approx. 20 equivalents) of freshly crushed, anhydrous solid CO₂ (dry ice)[6].

  • Reverse Addition: Slowly decant or cannula-transfer the Grignard solution directly onto the dry ice. Do not add dry ice to the Grignard solution, as this creates localized areas of limiting CO₂, promoting benzophenone formation[6].

  • Allow the excess CO₂ to sublime completely as the mixture warms to room temperature, leaving a white/gray paste of the magnesium carboxylate salt.

Step 5: Quenching and Purification

  • Carefully quench the residue by adding 6M HCl dropwise until the aqueous layer is highly acidic (pH < 2) and all magnesium salts have dissolved.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Acid/Base Purification: Extract the combined organic layers with 1M NaOH (3 x 20 mL). The desired benzoic acid moves to the aqueous layer as a water-soluble sodium salt, while Wurtz byproducts, unreacted halides, and ketone side products remain in the organic layer[6].

  • Acidify the aqueous layer with concentrated HCl to precipitate the pure 4-methoxybenzoic acid. Filter, wash with cold water, and dry under vacuum.

References
  • Reactions of Grignard Reagents - Master Organic Chemistry Source: masterorganicchemistry.com URL:[Link]

  • The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide Source: chemistrysteps.com URL:[Link]

  • Wurtz reaction - Wikipedia Source: wikipedia.org URL:[Link]

  • Grignard Reagents - City College Source: citycollegekolkata.org URL:[Link]

  • Grignard Reaction Post-Lab Questions & Answers - Studylib Source: studylib.net URL:[Link]

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY Source: adichemistry.com URL:[Link]

  • Grignard Reaction: Synthesis of Benzoic Acid | PDF | Organic Chemistry - Scribd Source: scribd.com URL:[Link]

Sources

Optimization

Removal of impurities from 4-(1-Methylcyclopropyl)benzoic acid synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific mechanistic and practical challenges encountered during the synthesis of 4-(1-Methylcyclop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific mechanistic and practical challenges encountered during the synthesis of 4-(1-Methylcyclopropyl)benzoic acid.

Whether you are utilizing a Suzuki-Miyaura cross-coupling approach or a Simmons-Smith cyclopropanation, the presence of the carboxylic acid moiety combined with the sterically hindered, strained cyclopropyl ring creates unique purification bottlenecks. This guide focuses on the causality behind impurity formation and provides self-validating protocols to achieve ICH-compliant purity.

System Overview: Synthesis & Impurity Generation Pathways

SynthesisWorkflow Start1 4-Halobenzoic Acid + 1-Methylcyclopropylboronic Acid Suzuki Suzuki Cross-Coupling (Pd Catalyst) Start1->Suzuki Start2 4-Isopropenylbenzoic Acid + CH2I2 / Zn-Cu Simmons Simmons-Smith Cyclopropanation Start2->Simmons Target 4-(1-Methylcyclopropyl)benzoic acid (Crude Product) Suzuki->Target Imp1 Pd Residues & Homocoupling Byproducts Suzuki->Imp1 Generates Simmons->Target Imp2 Zn/Cu Salts & Unreacted Alkene Simmons->Imp2 Generates

Synthesis pathways for 4-(1-Methylcyclopropyl)benzoic acid and associated impurity generation.

Section 1: Trace Metal Scavenging & Remediation

Q: Why does my product synthesized via Suzuki coupling retain >500 ppm Palladium even after a standard silica plug filtration? A: The causality lies in the coordination chemistry of your target molecule. The carboxylic acid group of 4-(1-Methylcyclopropyl)benzoic acid acts as a bidentate ligand, strongly chelating Pd(II) species in solution. Standard silica gel lacks the binding affinity required to outcompete this chelation. To meet ICH guidelines (which mandate ≤100 µ g/day of Pd for oral medications)[1], you must use functionalized silica scavengers. Ligands such as thiourea alkyl silica or poly-mercaptopropyl silica have a significantly higher affinity for Pd and can reduce residual metal from >1000 ppm down to <1 ppm[2].

Q: I am using the Simmons-Smith route. How can I efficiently remove the massive excess of Zinc and Copper salts without losing my product in emulsions? A: Traditional batch processing of Simmons-Smith reactions requires time-consuming aqueous extractions that often form stubborn emulsions due to the precipitation of zinc hydroxides at neutral pH[3]. Troubleshooting step: Quench the reaction with saturated aqueous ammonium chloride (


) rather than water or bicarbonate. The ammonia acts as a ligand, keeping 

and

soluble as amine complexes, which prevents emulsion-causing precipitates. For long-term process improvement, transitioning the organozinc generation to a continuous flow packed-bed reactor allows for simultaneous quenching and cross-flow extraction, entirely eliminating batch filtration bottlenecks[3].

Section 2: Organic Byproduct Resolution

Q: My Simmons-Smith cyclopropanation stalled, leaving unreacted 4-isopropenylbenzoic acid. How do I separate it from the target product? A: Incomplete conversion is a notorious issue in cyclopropanations. Trace metal contaminants (such as Pb in the Zn source) can deactivate the zinc carbenoid[4]. Furthermore, the stoichiometry tolerance is extremely narrow; pushing excess reagent often leads to ethylated impurities rather than driving the reaction to completion[5]. Because the starting alkene and the cyclopropanated product have nearly identical retention factors (


) on silica, standard chromatography fails.
Solution: Implement a chemical derivatization strategy. Subject the crude mixture to a mild epoxidation or aminoacetoxylation. This selectively reacts with the unreacted alkene, drastically shifting its polarity. The highly polar derivatized impurity can then be easily rejected into the mother liquor during the crystallization of the target 4-(1-Methylcyclopropyl)benzoic acid[5].

Q: My Suzuki coupling crude contains biphenyl-4,4'-dicarboxylic acid (homocoupling impurity). How can I isolate the pure product? A: Oxidative homocoupling of the aryl halide precursor occurs when oxygen ingresses into the reactor or when the Pd(II) reduction step is inefficient. This impurity is problematic because it shares the carboxylic acid functionality with your target. Solution: Exploit the solubility differential. The rigid, planar biphenyl dicarboxylic acid is highly insoluble in moderately polar organic solvents (like toluene or ethyl acetate) compared to the mono-carboxylic target. A hot filtration of the crude mixture in toluene will leave the bulk of the homocoupled dimer on the filter paper.

Quantitative Data: Scavenger Selection Guide

To optimize your metal removal, match the scavenger to the specific catalytic system and oxidation state present in your crude mixture.

Scavenger TypeTarget MetalBinding MotifLoading CapacityOptimal TempExpected Residual
Poly-Mercaptopropyl Silica Pd(II), Pd(0), RuThiol1.8 – 2.4 mmol/g20–60 °C< 5 ppm
Thiourea Alkyl Silica Pd(II), RuThiourea1.0 – 1.5 mmol/g40–60 °C< 1 ppm
2,4,6-Trimercapto-s-triazine Pd(II)Triazine-thiolHigh (Precipitant)20 °C20–60 ppm
Diethanolamine (DEA) Silica B, Zn, CuAmine/Hydroxyl1.2 mmol/g20 °C< 10 ppm

Data synthesized from industrial scavenging performance metrics[2][6].

Protocol: Self-Validating Extraction & Scavenging Workflow

This protocol is designed as a self-validating system. By tracking the pH and utilizing phase separations, you inherently verify the location of your target molecule at every step, preventing accidental product loss while aggressively stripping impurities.

PurificationWorkflow Crude Crude Mixture in EtOAc (Target + Impurities) Aqueous Alkaline Extraction (1M NaOH, pH > 10) Crude->Aqueous OrgWaste Organic Phase (Neutral Impurities Discarded) Aqueous->OrgWaste Phase Separation AqPhase Aqueous Phase (Target Carboxylate + Pd) Aqueous->AqPhase Phase Separation Acidify Acidification (pH 2) & EtOAc Back-Extraction AqPhase->Acidify Add HCl Scavenger Mercaptopropyl Silica (EtOAc, 60°C, 2h) Acidify->Scavenger Organic Phase Pure Pure 4-(1-Methylcyclopropyl) benzoic acid Scavenger->Pure Filter & Crystallize

Self-validating liquid-liquid extraction and metal scavenging workflow for product purification.

Step-by-Step Methodology:

  • Alkaline Extraction (Validation Step 1): Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc). Extract with 1M NaOH until the aqueous phase reaches pH 10-11.

    • Causality: This deprotonates 4-(1-Methylcyclopropyl)benzoic acid, driving it into the aqueous phase. Neutral organic impurities (e.g., unreacted boronic esters, phosphine ligands) remain in the organic layer, which is discarded.

  • Acidification & Back-Extraction (Validation Step 2): Slowly add 2M HCl to the aqueous phase until pH 2 is reached. A white precipitate (the free acid) will form, validating product presence. Extract immediately with fresh EtOAc to redissolve the target.

  • Metal Scavenging: To the EtOAc phase, add Poly-Mercaptopropyl Silica (4 equivalents relative to the estimated Pd content).

    • Critical Parameter: Heat the suspension to 60 °C for 2 hours. Increasing the temperature from ambient to 60 °C reduces the required treatment time by 60% without compromising product integrity[6].

  • Filtration & Isolation: Filter the mixture through a Celite pad to remove the silica-bound palladium. Concentrate the filtrate under reduced pressure and recrystallize the residue from a Toluene/Heptane mixture to yield the highly pure target compound.

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Stability of 4-(1-Methylcyclopropyl)benzoic Acid

Welcome to the Technical Support Center for 4-(1-Methylcyclopropyl)benzoic acid . This guide provides researchers, analytical scientists, and drug development professionals with field-proven troubleshooting workflows, me...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(1-Methylcyclopropyl)benzoic acid . This guide provides researchers, analytical scientists, and drug development professionals with field-proven troubleshooting workflows, mechanistic insights, and validated protocols to manage the stability of this compound under acidic conditions.

Mechanistic Deep Dive: The Causality of Acid Instability

As an Application Scientist handling cyclopropyl-aromatic systems, it is critical to understand why degradation occurs rather than just observing it. The instability of 4-(1-methylcyclopropyl)benzoic acid at low pH is driven by acid-catalyzed ring-opening [1].

The cyclopropane ring possesses significant inherent thermodynamic ring strain (approximately 27.5 kcal/mol). When exposed to Brønsted or Lewis acids, the electron-rich cyclopropane ring undergoes electrophilic attack by a proton[2]. This protonation triggers the cleavage of a C-C bond to relieve the thermodynamic strain[3].

Because the cyclopropyl group is substituted at the 1-position with both a methyl group and an electron-rich phenyl ring, the resulting intermediate is a tertiary benzylic carbocation . This carbocation is exceptionally stable, which drastically lowers the activation energy required for ring cleavage[1]. Once formed, this carbocation is rapidly trapped by nucleophiles (e.g., water to form a tertiary alcohol) or undergoes deprotonation (elimination) to yield isomeric alkene byproducts[4].

Mechanism A 4-(1-Methylcyclopropyl)benzoic acid B Protonated Cyclopropane Complex A->B + H⁺ (pH < 3) C Tertiary Benzylic Carbocation B->C C-C Bond Cleavage (Ring Strain Relief) D Alkene Degradants (Elimination) C->D - H⁺ E Tertiary Alcohol Degradant (Nucleophilic Attack) C->E + H₂O

Figure 1: Acid-catalyzed ring-opening mechanism of 4-(1-methylcyclopropyl)benzoic acid.

Quantitative Stability Data

To guide your experimental design, the following table summarizes the stability profile of 4-(1-methylcyclopropyl)benzoic acid across various pH and temperature conditions.

Solvent System / MatrixpH LevelTemperatureHalf-Life (t½)Primary Degradant
0.1% TFA in H₂O/MeCN~2.025 °C< 2 hoursTertiary Alcohol / Alkenes
0.1% Formic Acid in H₂O/MeCN~2.725 °C~ 18 hoursTertiary Alcohol
10 mM NH₄OAc in H₂O/MeCN~6.825 °C> 14 daysNone observed
0.1% NH₄OH in H₂O/MeCN~10.025 °C> 30 daysNone observed
4M HCl in Dioxane< 1.025 °C< 5 minutesAlkenes (Elimination)

Troubleshooting Guides & Workflows

Workflow 1: Reverse-Phase HPLC/LC-MS Purification

The Issue: Researchers frequently observe multiple unexplained peaks (mass +18 Da for water addition, or mass -2 Da for alkene formation) when purifying this compound using standard 0.1% Trifluoroacetic acid (TFA) mobile phases. The Causality: TFA is a strong enough acid to protonate the cyclopropane ring. During the concentration step of fraction pooling, the localized acidity spikes, leading to rapid solvolysis and complete degradation of the target molecule[4].

Validated Protocol: Neutral/Basic HPLC Purification

  • Mobile Phase Preparation: Replace TFA or Formic Acid with a volatile basic or neutral buffer. Prepare Mobile Phase A as 10 mM Ammonium Bicarbonate (NH₄HCO₃) in LC-MS grade water, adjusted to pH 8.5 with dilute Ammonium Hydroxide. Prepare Mobile Phase B as 100% Acetonitrile.

  • Column Selection: Ensure your stationary phase is stable at elevated pH (e.g., Waters XBridge C18 or equivalent hybrid silica columns).

  • Sample Dilution: Dissolve the crude sample in a 1:1 mixture of Mobile Phase A and B. Do not use unbuffered acidic solvents for sample injection.

  • Fraction Collection: Collect fractions into tubes pre-spiked with 10 µL of 1M Tris buffer (pH 8.0) to neutralize any localized acidity during lyophilization.

  • Solvent Removal: Lyophilize the fractions immediately. Avoid rotary evaporation at high temperatures (>30 °C), which accelerates degradation.

Workflow 2: Ester Hydrolysis / Deprotection

The Issue: Attempting to remove a tert-butyl ester protecting group using strong acids (e.g., 4M HCl in dioxane or neat TFA) results in complete destruction of the 1-methylcyclopropyl moiety[5]. The Causality: The activation energy for the cleavage of the tert-butyl group is higher than the activation energy for the ring-opening of the highly activated 1-methylcyclopropyl group[1].

Validated Protocol: Acid-Free Deprotection Strategies

  • Alternative Protecting Groups: If possible, design your synthetic route using a methyl or ethyl ester instead of a tert-butyl ester to allow for basic saponification.

  • Saponification (Base-Catalyzed Hydrolysis):

    • Dissolve the ester intermediate in a 3:1:1 mixture of THF:MeOH:H₂O.

    • Add 3.0 equivalents of Lithium Hydroxide monohydrate (LiOH·H₂O).

    • Stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS (using a neutral mobile phase).

  • Workup: Acidify the reaction mixture carefully at 0 °C using 1M NaHSO₄ or a weak acid like citric acid until the pH reaches 4.5 - 5.0 (just enough to protonate the benzoic acid, pKa ~4.2). Extract immediately with Ethyl Acetate to minimize aqueous acidic exposure.

Frequently Asked Questions (FAQs)

Q: Can I store 4-(1-methylcyclopropyl)benzoic acid as a free acid at room temperature? A: It is not recommended. The carboxylic acid moiety (pKa ~4.2) can act as an auto-catalyst over time, especially if the solid absorbs ambient moisture. Store the compound at -20 °C in a desiccator, or preferably, convert it to a stable sodium or potassium salt for long-term storage.

Q: I am observing a +18 Da mass shift in my LC-MS. What is this? A: A +18 Da shift indicates the addition of water. Under acidic LC-MS conditions, the cyclopropane ring opens to form a tertiary carbocation, which is immediately trapped by water from the mobile phase, yielding 4-(1-hydroxy-1-methylpropyl)benzoic acid[1]. Switch to an ammonium acetate or ammonium hydroxide buffered mobile phase.

Q: Why is the 1-methylcyclopropyl group more sensitive than a standard cyclopropyl group? A: A standard cyclopropylbenzene ring opens to form a secondary benzylic carbocation. The addition of the 1-methyl group means the resulting carbocation is both tertiary and benzylic. The hyperconjugation from the methyl group and resonance stabilization from the phenyl ring exponentially increase the stability of the transition state, making the ring cleavage kinetically much faster[3].

References

  • Palladium-Catalyzed Ligand-Directed Oxidative Functionaliz
  • 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Chemistry LibreTexts.
  • Application Notes and Protocols: Reaction Mechanism of Cyclopropyl p-Nitrophenyl Ketone Ring Opening. Benchchem.
  • A Mild Procedure for the Lewis Acid-Catalyzed Ring-Opening of Activated Cyclopropanes with Amine Nucleophiles.
  • Stereochemistry of Ring Opening in Acid and Base. Accounts of Chemical Research.

Sources

Optimization

Technical Support Center: Troubleshooting Byproduct Formation in Benzoic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter unexpected impurities during the synthesis of benzoic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter unexpected impurities during the synthesis of benzoic acid derivatives. Byproduct formation is rarely a random failure; it is a predictable consequence of competing kinetic and thermodynamic pathways.

This guide is designed to provide you with an in-depth mechanistic understanding of these pathways, self-validating experimental protocols, and targeted troubleshooting FAQs to ensure high-yield, high-purity syntheses.

Module 1: Oxidation of Alkylbenzenes

Mechanistic Causality of Byproducts

The aerobic oxidation of alkylbenzenes (e.g., toluene to benzoic acid) utilizing transition metal catalysts (such as Co/Mn systems) proceeds via a radical autoxidation mechanism[1]. The reaction relies on the continuous generation of benzyl radicals.

  • Incomplete Oxidation: If the oxygen mass transfer is poor or the catalyst is deactivated, the reaction stalls at the intermediate stages, yielding benzyl alcohol and benzaldehyde [2].

  • Over-Oxidation: Conversely, under excessively harsh conditions (high temperature, prolonged exposure), the aromatic ring can undergo oxidative cleavage, leading to aliphatic acids and decarboxylation[2].

Troubleshooting & FAQs

Q: My GC-MS shows a persistent 15% benzaldehyde impurity. How do I drive the reaction to completion? A: Benzaldehyde accumulation indicates oxygen starvation or catalyst quenching. Increase the agitation rate to improve


 gas-liquid mixing. Additionally, ensure you are using an additive like N-hydroxyphthalimide (NHPI) to facilitate the hydrogen atom transfer (HAT) step, which drastically lowers the activation energy for aldehyde oxidation.

Q: I am observing ring-cleavage byproducts. How can I prevent this? A: Ring cleavage is a thermodynamic sink caused by thermal runaway. Lower the reaction temperature by 10–15 °C and reduce the concentration of the cobalt catalyst.

Self-Validating Protocol: Aerobic Oxidation of Toluene

This protocol utilizes an in-process control (IPC) step to validate completion before workup.

  • Setup: Charge a high-pressure autoclave with toluene (1.0 equiv), Co(OAc)₂ (0.1 mol%), Mn(OAc)₂ (0.1 mol%), and NHPI (5 mol%) in acetic acid.

  • Reaction: Pressurize with

    
     (3 atm) and heat to 100 °C with vigorous stirring (800 rpm).
    
  • Self-Validation (IPC): After 4 hours, withdraw a 50 µL aliquot, dilute in ethyl acetate, and analyze via GC-FID. Causality check: The reaction is only deemed complete when the benzaldehyde peak (retention time ~4.2 min) is <1% relative to the benzoic acid peak. If >1%, continue heating for 1 hour.

  • Workup: Cool the reactor, vent carefully, and precipitate the benzoic acid by adding cold water. Filter and recrystallize from hot water.

Pathway Visualization

G Toluene Toluene (Starting Material) Radical Benzyl Radical (Intermediate) Toluene->Radical -H• Alcohol Benzyl Alcohol (Incomplete) Radical->Alcohol +O2 Aldehyde Benzaldehyde (Incomplete) Alcohol->Aldehyde [O] Acid Benzoic Acid (Target) Aldehyde->Acid [O] Degradation Ring Cleavage (Over-oxidation) Acid->Degradation Harsh Conditions

Reaction pathway for toluene oxidation and its common byproducts.

Module 2: Grignard Carboxylation of Aryl Halides

Mechanistic Causality of Byproducts

The conversion of aryl halides to benzoic acids via Grignard reagents (


) followed by 

quenching is a staple in drug development. However, the nucleophilic nature of the Grignard reagent invites several competing electrophiles[2]:
  • Homocoupling (Biaryl Formation): A Wurtz-Fittig type coupling occurs when the formed

    
     reacts with unreacted aryl halide. This is exacerbated by high localized concentrations of the halide.
    
  • Protonation (Arene Formation): Trace moisture in the solvent or apparatus protonates the Grignard reagent, reducing the aryl halide to a simple arene.

  • Ketone Formation: If

    
     addition is too slow, the newly formed benzoate salt (
    
    
    
    ) can be attacked by excess Grignard reagent to form a benzophenone derivative.
Troubleshooting & FAQs

Q: My product is contaminated with significant amounts of biphenyl (homocoupling). How do I suppress this? A: Homocoupling is a concentration-dependent side reaction. To suppress it, increase the volume of anhydrous THF to dilute the reaction, and add the aryl halide dropwise over 1–2 hours to maintain a low steady-state concentration of the electrophile.

Q: I am getting benzophenone derivatives instead of benzoic acid. Why? A: This is a classic "double addition" issue. When bubbling gaseous


, the local concentration of 

can be too low, allowing the Grignard reagent to attack the carboxylate intermediate. To fix this, pour the Grignard reagent directly onto a large excess of crushed dry ice to ensure immediate, overwhelming carboxylation.
Self-Validating Protocol: Grignard Carboxylation

This protocol integrates a titration step to ensure the absence of unreacted starting material.

  • Grignard Formation: Suspend magnesium turnings (1.2 equiv) in anhydrous THF under argon. Add a crystal of iodine to activate the Mg. Slowly add bromobenzene (1.0 equiv) in THF dropwise over 1.5 hours at gentle reflux.

  • Self-Validation (Titration): Before carboxylation, withdraw a 1.0 mL aliquot of the Grignard solution. Titrate with 1.0 M sec-butanol in xylene using 1,10-phenanthroline as an indicator. Causality check: A sharp color change from purple to clear confirms the exact molarity of the active Grignard reagent and verifies that no unreacted bromobenzene remains to cause homocoupling.

  • Carboxylation: Transfer the validated Grignard solution via cannula onto a massive excess of crushed, anhydrous dry ice (

    
    ). Allow the dry ice to sublime completely.
    
  • Quench & Workup: Carefully quench with 2M HCl. Extract with diethyl ether, wash the organic layer with 10% NaOH to extract the benzoate salt, separate the aqueous layer, and acidify with concentrated HCl to precipitate pure benzoic acid.

Pathway Visualization

G ArX Aryl Halide ArMgX Grignard Reagent ArX->ArMgX Mg, THF ArCOOH Benzoic Acid ArMgX->ArCOOH 1. CO2  2. H+ ArAr Biaryl (Homocoupling) ArMgX->ArAr + Ar-X ArH Arene (Protonation) ArMgX->ArH + H2O Ketone Ketone (Double Addition) ArMgX->Ketone + ArCOO-

Grignard carboxylation pathways illustrating target acid and byproduct formation.

Module 3: Hydrolysis of Benzonitriles

Mechanistic Causality of Byproducts

The basic hydrolysis of benzonitrile to benzoic acid requires the initial nucleophilic attack of hydroxide on the nitrile carbon, forming an imidic acid intermediate that rapidly tautomerizes to a benzamide [3]. The subsequent hydrolysis of the amide to the carboxylate is the rate-limiting step. If the reaction is stopped prematurely or if the base concentration is insufficient, the reaction stalls, leaving a massive benzamide byproduct[4].

Troubleshooting & FAQs

Q: My reaction stalled at the benzamide intermediate. Should I switch to acidic hydrolysis? A: Not necessarily. Amide hydrolysis requires significantly more activation energy than nitrile hydration. If you are stalled at the amide, your reaction is likely suffering from a lack of thermal energy or poor solubility. Add a co-solvent like ethanol to homogenize the mixture and increase the reflux time by 12 hours[4].

Self-Validating Protocol: Base-Promoted Hydrolysis

This protocol uses spectroscopic tracking to guarantee the consumption of the stable amide intermediate.

  • Setup: In a round-bottom flask, combine benzonitrile (1.0 equiv) with a 20% aqueous NaOH solution (5.0 equiv) and ethanol (co-solvent, 1:1 v/v with water).

  • Reaction: Heat the mixture to a vigorous reflux.

  • Self-Validation (ATR-FTIR): At 4 hours, take a drop of the reaction mixture, neutralize it, and analyze via ATR-FTIR. Causality check: You will observe the disappearance of the nitrile stretch (~2220 cm⁻¹) and the appearance of a strong amide carbonyl stretch (~1690 cm⁻¹). Continue refluxing until the 1690 cm⁻¹ peak completely vanishes, replaced by the broad carboxylate stretch (~1550–1610 cm⁻¹).

  • Workup: Cool the mixture, evaporate the ethanol under reduced pressure, and acidify the aqueous layer with 6M HCl to pH 1 to precipitate the benzoic acid.

Pathway Visualization

G Nitrile Benzonitrile Imidic Imidic Acid Nitrile->Imidic H2O, OH- Amide Benzamide (Stalled Byproduct) Imidic->Amide Tautomerization Carboxylate Benzoate Salt Amide->Carboxylate H2O, OH-, Heat Acid Benzoic Acid Carboxylate->Acid H3O+

Base-promoted hydrolysis of benzonitrile highlighting the stalled benzamide intermediate.

Quantitative Data Presentation: Byproduct Profiles & Mitigation

Synthesis RouteTarget ProductPrimary ByproductMechanistic CauseMitigation Strategy
Alkylbenzene Oxidation Benzoic AcidBenzaldehydeIncomplete oxidation / Insufficient oxidantIncrease reaction time; monitor via GC-MS
Alkylbenzene Oxidation Benzoic AcidAliphatic AcidsOver-oxidation / Ring cleavageLower temperature; use milder Co/Mn catalysts
Grignard Carboxylation Benzoic AcidBiaryl (Homocoupling)Wurtz-Fittig coupling of ArMgX with ArXDilute reaction mixture; slow addition of ArX
Grignard Carboxylation Benzoic AcidBenzophenoneNucleophilic attack of ArMgX on ArCOO⁻Ensure rapid, excess

addition (dry ice)
Nitrile Hydrolysis Benzoic AcidBenzamideStalled hydrolysis at the amide intermediateProlong reflux; increase NaOH concentration

References

  • Recent Advances in Transition Metal Catalyzed Oxidation of Organic Substrates with Molecular Oxygen | Chemical Reviews, ACS Publications.[Link]

  • Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid, Homework.Study.com.[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Analysis of 4-(1-Methylcyclopropyl)benzoic Acid: A Comparative Guide to Structural Validation

Strategic Context in Drug Discovery In modern medicinal chemistry, the incorporation of small aliphatic rings is a highly effective strategy for optimizing pharmacokinetic profiles. The 1-methylcyclopropyl group is frequ...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context in Drug Discovery

In modern medicinal chemistry, the incorporation of small aliphatic rings is a highly effective strategy for optimizing pharmacokinetic profiles. The 1-methylcyclopropyl group is frequently deployed as a conformationally restricted, metabolically stable bioisostere for tert-butyl or isopropyl moieties [1]. By increasing the fraction of sp3-hybridized carbons (Fsp3) while eliminating the easily oxidized benzylic protons found in standard alkyl chains, this motif enhances both lipophilicity and metabolic half-life[2].

4-(1-Methylcyclopropyl)benzoic acid serves as a critical building block for synthesizing these advanced drug candidates. However, validating its exact structural connectivity—specifically differentiating it from exact mass isomers like 4-cyclobutylbenzoic acid or 4-(2-methylcyclopropyl)benzoic acid—requires rigorous, orthogonal analytical techniques. This guide objectively compares structural validation methodologies and provides a self-validating 1H NMR protocol for this specific scaffold.

Comparative Analysis: Selecting the Optimal Validation Technique

While modern laboratories rely on a suite of analytical tools, each technique offers distinct advantages and blind spots when analyzing rigidified aliphatic ring systems.

Table 1: Performance Comparison of Structural Validation Techniques
Analytical TechniqueResolution of Structural IsomersSpeed of AcquisitionSensitivity (LOD)Cost & ComplexityPrimary Utility for this Scaffold
1H NMR (Gold Standard) Excellent. Instantly differentiates cyclopropyl multiplets from cyclobutyl/linear systems.Fast (2-5 mins)Moderate (~1 mg required)Low (Per sample)Primary structural proof & purity quantification.
LC-HRMS Poor. Cannot differentiate exact mass isomers (C11H12O2) without extensive MS/MS libraries.Fast (5-10 mins)High (Picogram level)ModerateExact mass confirmation ([M-H]- m/z 175.076).
13C NMR Good. Confirms quaternary carbons, but lacks the direct connectivity data of proton coupling.Slow (1-12 hours)Low (~10-20 mg required)Low (Per sample)Orthogonal confirmation of carbon framework.
X-Ray Crystallography Absolute. Provides definitive 3D spatial arrangement.Very Slow (Days/Weeks)N/A (Requires crystal)Very HighAbsolute stereochemical configuration (if applicable).

The Verdict: 1H NMR remains the most efficient and definitive tool for validating the 4-(1-methylcyclopropyl)benzoic acid scaffold. LC-MS is complementary for mass confirmation but fails as a standalone tool due to its inability to resolve regioisomers[3].

The Physics and Causality of the 1H NMR Spectrum

To move beyond simply matching peaks, a Senior Application Scientist must understand the causality behind the spectral phenomena of 4-(1-methylcyclopropyl)benzoic acid.

A. Solvent Causality: Why DMSO-d6 over CDCl3?

While CDCl3 is the default solvent for many organic compounds, DMSO-d6 is strictly preferred for benzoic acid derivatives. In CDCl3, the carboxylic acid proton (-COOH) undergoes rapid chemical exchange with trace moisture, often broadening into the baseline and becoming invisible. In DMSO-d6, strong intermolecular hydrogen bonding between the solvent's sulfoxide oxygen and the carboxylic acid proton dramatically slows this exchange rate, yielding a distinct, quantifiable broad singlet at ~12.8 ppm.

B. The Diastereotopic Cyclopropyl Protons

The 1-methylcyclopropyl group presents a fascinating NMR signature. The cyclopropane ring is highly strained and rigid, meaning the C-C bonds do not freely rotate. Because the molecule possesses a plane of symmetry bisecting the aryl ring, the methyl group, and C1 of the cyclopropane, the two CH2 groups are enantiotopic (equivalent). However, within each individual CH2 group, the two protons are diastereotopic . One proton is locked cis to the methyl group, while the other is locked trans. They exist in permanently different magnetic environments and couple with each other. This creates a complex AA'BB' spin system rather than a simple splitting pattern, resulting in two distinct, highly shielded multiplets between 0.7 and 1.0 ppm[3].

Table 2: Expected 1H NMR Chemical Shifts (400 MHz, DMSO-d6)
Proton TypeExpected Shift (δ, ppm)MultiplicityIntegrationCausality / Assignment
Carboxylic Acid (-COOH) ~12.80Broad Singlet (br s)1HHighly deshielded; stabilized by DMSO-d6 H-bonding.
Aromatic (Ortho to COOH) ~7.85Doublet (d) / AA'BB'2HDeshielded by the electron-withdrawing carbonyl group.
Aromatic (Ortho to Alkyl) ~7.35Doublet (d) / AA'BB'2HShielded relative to the ortho-COOH protons.
Methyl (-CH3) ~1.40Singlet (s)3HIsolated from vicinal protons; no coupling occurs.
Cyclopropyl (-CH2-) Trans~0.95Multiplet (m)2HDiastereotopic proton; shielded by ring current anisotropy.
Cyclopropyl (-CH2-) Cis~0.85Multiplet (m)2HDiastereotopic proton; shielded by ring current anisotropy.

Self-Validating Experimental Protocol

A robust analytical protocol must be a self-validating system. By carefully controlling the acquisition parameters, the resulting integration values will internally verify both the structure and the purity without the need for an external standard.

Step 1: Sample Preparation

  • Dissolve exactly 5.0 mg of 4-(1-methylcyclopropyl)benzoic acid in 0.6 mL of high-purity DMSO-d6 (100 atom % D).

  • Filter the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm NMR tube. Causality: Particulate matter distorts magnetic field homogeneity, which will blur the fine AA'BB' splitting of the cyclopropyl multiplets.

Step 2: Probe Tuning and Matching

  • Insert the sample into the spectrometer (e.g., 400 MHz or 600 MHz).

  • Perform automated or manual tuning and matching for the 1H nucleus to maximize the quality factor (Q) of the probe circuit, ensuring maximum signal-to-noise (S/N) ratio.

Step 3: Locking and Shimming

  • Lock the spectrometer to the deuterium signal of DMSO-d6.

  • Perform gradient shimming (Z1-Z5). Causality: Poor shimming broadens the base of the peaks. The cyclopropyl multiplets require a linewidth at half-height (FWHM) of <1.0 Hz to accurately resolve the diastereotopic coupling.

Step 4: Acquisition Parameters (The Self-Validation Key)

  • Set the spectral width to 16 ppm (to capture the 12.8 ppm -COOH proton).

  • Critical Step: Set the T1 relaxation delay (D1) to 5.0 seconds . Causality: The isolated methyl protons and the quaternary-adjacent aromatic protons have long T1 relaxation times. If the standard 1.0s delay is used, these protons will not fully relax between pulses, leading to artificially low integration values. A 5.0s delay ensures quantitative, self-validating integration ratios (1:2:2:3:4).

  • Acquire 16 to 32 scans.

Step 5: Processing

  • Apply a 0.3 Hz exponential line broadening (LB) function before Fourier Transformation to optimize S/N without sacrificing resolution.

  • Phase the spectrum manually and apply a polynomial baseline correction to ensure the integration integrals are perfectly flat.

Structural Validation Workflow

The following diagram illustrates the logical decision matrix for validating this specific scaffold, demonstrating how orthogonal techniques compensate for each other's blind spots.

G Start Synthesized Compound 4-(1-Methylcyclopropyl)benzoic acid Split Orthogonal Validation Start->Split NMR 1H NMR (DMSO-d6) Isomer Differentiation Split->NMR LCMS LC-HRMS Exact Mass Confirmation Split->LCMS NMR_Data Analyze AA'BB' System & Cyclopropyl Multiplets NMR->NMR_Data LCMS_Data Analyze [M-H]- Ion m/z 175.076 LCMS->LCMS_Data Decision Data Concordance? NMR_Data->Decision LCMS_Data->Decision Valid Structure Validated Ready for Screening Decision->Valid  Yes Invalid Impurity / Isomer Re-purify Decision->Invalid  No

Workflow for orthogonal structural validation of 4-(1-Methylcyclopropyl)benzoic acid.

References

  • Title: The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides Source: Drug Hunter URL: [Link]

  • Title: Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols using an Alkenylation-Cyclopropanation Sequence Source: Supporting Information / Chemical Data (DOI Network) URL: [Link]

Comparative

Comparison Guide: Biological Activity of 4-(1-Methylcyclopropyl)benzoic Acid vs. Classical Analogs

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary: The Bioisosteric Evolution In modern drug discovery, premature metabolic c...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Bioisosteric Evolution

In modern drug discovery, premature metabolic clearance remains a primary reason for clinical attrition. The tert-butyl group is a ubiquitous lipophilic pharmacophore used to occupy hydrophobic pockets; however, its electron-rich,


-hybridized methyl groups are highly susceptible to rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes.

To overcome this liability, 4-(1-Methylcyclopropyl)benzoic acid has emerged as a superior structural building block. The 1-methylcyclopropyl moiety acts as an advanced bioisostere for the tert-butyl group[1]. By integrating the "magic methyl" effect with cyclopropane ring strain, this motif maintains the necessary steric volume for target engagement while drastically enhancing metabolic resilience[2]. This guide objectively compares 4-(1-Methylcyclopropyl)benzoic acid with its classical analogs, providing mechanistic insights and self-validating experimental protocols for your drug development workflows.

Structural & Physicochemical Rationale

The biological superiority of the 1-methylcyclopropyl group over classical aliphatic chains lies in its unique quantum mechanical properties. The cyclopropane ring possesses unusually high


-character in its C-H bonds (approaching 

hybridization). This significantly increases the bond dissociation energy (BDE), making it energetically unfavorable for CYP450 enzymes to abstract a hydrogen atom[3][4].

Furthermore, while an unsubstituted cyclopropyl group provides metabolic stability, it often lacks the steric bulk required to fully engage hydrophobic target pockets. The addition of the 1-methyl group restores the spatial volume to mimic a tert-butyl group, while simultaneously sterically shielding the ring from oxidative cleavage[2][5].

Mechanism cluster_0 Classical tert-Butyl Motif cluster_1 1-Methylcyclopropyl Motif A tert-Butyl Group (High Electron Density) B CYP450 Oxidation (Rapid H-Atom Transfer) A->B C Hydroxylated Metabolite (High Clearance) B->C D 1-Methylcyclopropyl (High s-character C-H) E Steric & Electronic Shielding (CYP450 Resistance) D->E F Metabolic Stability (Prolonged Half-Life) E->F

CYP450 metabolic pathway comparison: tert-butyl vs. 1-methylcyclopropyl motifs.

Comparative Biological & Metabolic Data

To objectively evaluate the performance of these building blocks, we compare their physicochemical properties and in vitro metabolic profiles. The data below synthesizes expected behavior based on established structure-activity relationship (SAR) studies in kinase and chemokine receptor targets[5][6].

Compound AnalogR-Group StructureCalculated LogPSteric Volume (ų)HLM Half-Life (

, min)
Intrinsic Clearance (

, µL/min/mg)
Target Binding Retention
4-(tert-butyl)benzoic acid -C(CH₃)₃3.5~5015.291.5100% (Baseline)
4-(isopropyl)benzoic acid -CH(CH₃)₂3.1~3524.855.965% (Sub-optimal fit)
4-(cyclopropyl)benzoic acid -C₃H₅2.8~25>12011.240% (Loss of bulk)
4-(1-methylcyclopropyl)benzoic acid -C₃H₄(CH₃)3.2~45>1807.498% (Optimal)

Key Takeaway: The 1-methylcyclopropyl analog achieves a near-perfect balance. It retains 98% of the target binding affinity of the tert-butyl group (due to matching steric volume) while reducing intrinsic clearance by over 12-fold[6].

Self-Validating Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

To verify the metabolic stability of 4-(1-Methylcyclopropyl)benzoic acid derivatives in your own lab, utilize the following self-validating HLM assay. As an application scientist, I emphasize that generating trustworthy data requires built-in causality checks to prevent false positives.

Methodology & Causality Rationale
  • Equilibration: Prepare test compounds at 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled Human Liver Microsomes.

    • Causality: Pre-incubating at 37°C for 5 minutes ensures thermal equilibrium before enzymatic initiation, preventing reaction rate lag.

  • Initiation: Add NADPH regenerating system (1 mM final concentration) to initiate the reaction.

    • Causality: CYP450 enzymes are obligate consumers of NADPH. Without it, oxidative metabolism cannot occur.

  • Quenching: At designated time points (0, 5, 15, 30, 60 min), extract 50 µL aliquots and immediately add to 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide.

    • Causality: The 3:1 organic solvent ratio instantly denatures CYP enzymes, halting the reaction.

  • Analysis: Centrifuge at 4000 rpm for 15 mins to precipitate proteins. Analyze the supernatant via LC-MS/MS.

Self-Validation Mechanisms (E-E-A-T Standard)
  • Positive Control (Verapamil): Run in parallel. Verapamil is a known high-clearance compound. If Verapamil does not degrade rapidly (

    
     < 15 min), the HLM batch is metabolically inactive, and the assay must be rejected.
    
  • Negative Control (Minus-NADPH): Run the test compound without NADPH. Any degradation observed here indicates chemical instability or non-CYP enzymatic activity (e.g., esterases), isolating the specific metabolic liability.

  • Internal Standard (Tolbutamide): Normalizes fluctuations in LC-MS/MS ionization efficiency, ensuring that the calculated clearance rates are quantitatively absolute.

Protocol N1 Equilibration Compound + HLM N2 Initiation Add NADPH (37°C) N1->N2 N3 Quenching Cold ACN + Int. Std. N2->N3 N4 Precipitation Centrifugation N3->N4 N5 Quantification LC-MS/MS Analysis N4->N5

Self-validating in vitro human liver microsome (HLM) stability assay workflow.

Target Binding & Functional Activity in Drug Design

The strategic replacement of tert-butyl with 1-methylcyclopropyl has yielded significant breakthroughs in recent drug discovery campaigns:

  • Kinase Inhibitors (e.g., PIM-1/2): Scaffold hopping strategies utilizing the 1-methylcyclopropyl group have successfully stabilized binding conformations within the ATP-binding hinge region. The group projects into the solvent-exposed region, providing critical structural stabilization without the rapid first-pass metabolism associated with purely hydrophobic aliphatic chains[5].

  • Chemokine Receptor Antagonists (e.g., CCR6): In the development of potent squaramide-based CCR6 antagonists, replacing acyclic tert-butyl groups with 1-methylcyclopropyl maintained potent T-cell chemotaxis inhibition while significantly improving the pharmacokinetic profile and cellular chemotaxis differentiation[6].

By integrating 4-(1-Methylcyclopropyl)benzoic acid into your synthetic pipelines, you leverage a proven, authoritative strategy to bypass Phase I metabolic liabilities without sacrificing pharmacodynamic potency.

References

  • Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence - ResearchGate. Available at:[Link]

  • Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities - PubMed Central (PMC). Available at:[Link]

  • Synthetic Methods towards 1-Substituted Cyclopropylamines - Scholaris. Available at: [Link]

  • Discovery of PF-07054894, a Potent Squaramide-Based CCR6 Antagonist Displaying High CXCR2 Selectivity - ACS Publications. Available at: [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Analysis of 4-(1-Methylcyclopropyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction to the Analysis of 4-(1-Methylcyclopropyl)benzoic Acid 4-(1-Methylcyclopropyl)benzoic acid is a unique small molecule characterized by a benzoi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Analysis of 4-(1-Methylcyclopropyl)benzoic Acid

4-(1-Methylcyclopropyl)benzoic acid is a unique small molecule characterized by a benzoic acid core substituted with a methylcyclopropyl group. Its structural complexity and potential as a building block in medicinal chemistry necessitate robust and sensitive analytical methods for its characterization and quantification. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands out as a premier technique for this purpose due to its high sensitivity, selectivity, and ability to provide structural information. This guide will delve into the nuances of analyzing this compound, offering a comparative perspective to aid researchers in selecting the most appropriate analytical strategy.

Core Directive: Structuring the Analysis

This guide is structured to provide a comprehensive and practical overview of the mass spectrometry analysis of 4-(1-Methylcyclopropyl)benzoic acid. We will begin with a detailed exposition of the recommended Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology, followed by a discussion of the expected fragmentation patterns. Subsequently, a comparative analysis with Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) will be presented. The guide will conclude with a discussion on the self-validating nature of the described protocols and a comprehensive list of references.

Expertise & Experience: The Rationale Behind Method Selection

The choice of analytical methodology is paramount for achieving reliable and reproducible results. For a molecule like 4-(1-Methylcyclopropyl)benzoic acid, which possesses both aromatic and aliphatic characteristics, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. The carboxylic acid moiety makes the compound polar and amenable to reversed-phase chromatography, while the overall structure is suitable for electrospray ionization (ESI).

Gas Chromatography-Mass Spectrometry (GC-MS) is a viable alternative; however, it often necessitates derivatization of the carboxylic acid group to increase volatility and thermal stability.[1][2] This additional sample preparation step can introduce variability and potential for analyte loss. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) can be employed for quantification, but it lacks the specificity and structural elucidation capabilities of mass spectrometry.[3][4] Therefore, LC-MS/MS emerges as the most efficient and informative technique for the comprehensive analysis of this compound.

Trustworthiness: A Self-Validating System

The described LC-MS/MS protocol incorporates several features that ensure its trustworthiness and the validity of the generated data. The use of a C18 reversed-phase column provides robust and reproducible separation of the analyte from potential impurities.[5] The addition of formic acid to the mobile phase serves a dual purpose: it promotes the protonation of the analyte for better retention and enhances ionization efficiency in positive ion mode, while also aiding in the formation of the deprotonated molecule in negative ion mode.[5]

Tandem mass spectrometry (MS/MS) adds a crucial layer of confidence. By selecting the precursor ion and generating characteristic product ions, the method achieves a high degree of specificity, minimizing the risk of false positives from matrix interferences.[5] The inclusion of an internal standard, ideally a stable isotope-labeled version of the analyte, during quantitative studies would further enhance the accuracy and precision of the method by correcting for variations in sample preparation and instrument response.[6]

Experimental Protocol: LC-MS/MS Analysis

This section provides a detailed, step-by-step methodology for the analysis of 4-(1-Methylcyclopropyl)benzoic acid using LC-MS/MS.

Sample Preparation
  • Standard Solution: Prepare a stock solution of 4-(1-Methylcyclopropyl)benzoic acid (1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Working Solutions: Serially dilute the stock solution to prepare a series of calibration standards ranging from approximately 1 ng/mL to 1000 ng/mL.

  • Sample Matrix: For analysis in complex matrices (e.g., plasma, reaction mixtures), a protein precipitation or liquid-liquid extraction step may be necessary to remove interferences.

Liquid Chromatography (LC) Conditions
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).[7]

  • Mobile Phase A: 0.1% Formic Acid in Water.[5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 5-10 minutes to elute the compound.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

Mass Spectrometry (MS) Conditions (Electrospray Ionization - ESI)
  • Ionization Mode: Negative ion mode is generally preferred for carboxylic acids as they readily form [M-H]⁻ ions.[7] However, positive ion mode ([M+H]⁺) can also be effective.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 100-150 °C.

  • Desolvation Gas (N₂) Flow: 8-12 L/min.

  • Desolvation Temperature: 350-450 °C.

  • Fragmentor/Cone Voltage: Optimize to maximize the signal of the precursor ion while minimizing in-source fragmentation. A starting range of 80-120 V is recommended.

  • Mass Range: Scan a range appropriate for the expected molecular weight (m/z 50-300).

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Quantification
  • Precursor Ion Selection: The deprotonated molecule, [M-H]⁻, with a calculated m/z of 175.0764, should be selected in the first quadrupole.

  • Collision-Induced Dissociation (CID): Fragment the precursor ion using an inert gas (e.g., argon) in the collision cell. The collision energy should be optimized to produce a stable and informative fragmentation pattern.

  • Product Ion Scanning: Scan for the resulting product ions in the third quadrupole.

Visualization of the Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Sample containing 4-(1-Methylcyclopropyl)benzoic acid Extraction Extraction/Cleanup (if necessary) Sample->Extraction Standard Standard Solution Dilution Serial Dilution Standard->Dilution LC_Column C18 Reversed-Phase Column Dilution->LC_Column Extraction->LC_Column Separation Gradient Elution LC_Column->Separation ESI Electrospray Ionization (ESI) Separation->ESI MS1 MS1: Precursor Ion Selection ([M-H]⁻) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Analysis CID->MS2 Quantification Quantification MS2->Quantification Confirmation Structural Confirmation MS2->Confirmation

Caption: A flowchart illustrating the LC-MS/MS experimental workflow for the analysis of 4-(1-Methylcyclopropyl)benzoic acid.

Expected Fragmentation Pathway

The fragmentation of 4-(1-Methylcyclopropyl)benzoic acid in the gas phase is expected to follow pathways characteristic of benzoic acids, with the methylcyclopropyl group influencing the relative abundance of certain fragments.

fragmentation_pathway Parent [M-H]⁻ m/z 175.08 Loss_CO2 Loss of CO₂ (44 Da) Parent->Loss_CO2 Loss_CH3 Loss of •CH₃ (15 Da) Parent->Loss_CH3 Loss_C3H5 Loss of •C₃H₅ (41 Da) Parent->Loss_C3H5 Fragment1 [M-H-CO₂]⁻ (1-Methylcyclopropyl)phenyl anion m/z 131.08 Loss_CO2->Fragment1 Fragment2 [M-H-CH₃]⁻ (Cyclopropyl)benzoate anion m/z 160.06 Loss_CH3->Fragment2 Fragment3 [M-H-C₃H₅]⁻ (Toluate anion) m/z 134.05 Loss_C3H5->Fragment3

Caption: Proposed fragmentation pathway of deprotonated 4-(1-Methylcyclopropyl)benzoic acid under CID conditions.

The primary fragmentation is anticipated to be the loss of carbon dioxide (decarboxylation), a common fragmentation pathway for deprotonated carboxylic acids, leading to a prominent peak at m/z 131.08.[7] Other potential fragmentations could involve the loss of a methyl radical or the entire cyclopropyl group, although these are likely to be less favorable.

Performance Comparison with Alternative Techniques

The choice of analytical technique significantly impacts the quality and scope of the data obtained. Below is a comparison of LC-MS/MS with GC-MS and HPLC-UV for the analysis of 4-(1-Methylcyclopropyl)benzoic acid.

FeatureLC-MS/MSGC-MSHPLC-UV
Principle Separation by liquid chromatography, detection by mass spectrometry.Separation by gas chromatography, detection by mass spectrometry.Separation by liquid chromatography, detection by UV absorbance.
Sample Volatility Not required. Suitable for a wide range of compounds.[8]Requires volatile and thermally stable compounds. Derivatization is often necessary for carboxylic acids.[1]Not required.
Sensitivity High (typically low ng/mL to pg/mL).[5]High, but can be limited by derivatization efficiency.Moderate (typically µg/mL).[4]
Selectivity Very high due to chromatographic separation and mass-based detection (MS/MS).[5]High, but potential for co-elution of isomers.Moderate, relies on chromatographic resolution. Susceptible to interference from co-eluting compounds with similar UV spectra.[3]
Structural Info Provides molecular weight and fragmentation pattern for structural elucidation.[5]Provides fragmentation pattern, which is useful for structural confirmation.Provides limited structural information (UV spectrum).
Sample Throughput Moderate to high, depending on the chromatographic method.Can be lower due to longer run times and derivatization steps.High.
Instrumentation Cost High.Moderate to high.Low to moderate.
Typical LOD < 1 ng/mL[5]Dependent on derivatization, but can be in the low ng/mL range.10-100 ng/mL[4]
Typical LOQ < 5 ng/mL[5]Dependent on derivatization, but can be in the low ng/mL range.50-500 ng/mL[4]

Conclusion

For the comprehensive analysis of 4-(1-Methylcyclopropyl)benzoic acid, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers an unparalleled combination of sensitivity, selectivity, and structural elucidation capability. While GC-MS and HPLC-UV are viable alternatives for specific applications, they present limitations in terms of sample preparation, specificity, and the depth of information provided. The detailed protocol and comparative data presented in this guide are intended to empower researchers to make informed decisions and implement robust analytical strategies for this and similar molecules.

References

  • Benchchem. Technical Support Center: Mass Spectrometry of Benzoic Acid Compounds. Accessed March 7, 2026.
  • Benchchem. LC-MS/MS Analysis for the Structural Confirmation of 3-(3-Chloro-3-butenyl)
  • ResolveMass Laboratories Inc. GC-MS vs LC-MS: Core Differences Explained. Published February 11, 2026.
  • LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Published July 11, 2025.
  • Conquer Scientific. The Difference Between GC/MS and LC/MS Systems. Published March 21, 2023.
  • PubChem. 4-(1-methylcyclopropyl)benzoic acid. Accessed March 7, 2026.
  • Patel, K. et al. An In-depth Technical Guide to the Synthesis of 4-Amino-3-cyclopropylbenzoic Acid. Benchchem. Accessed March 7, 2026.
  • Lee, I. et al. Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry. Bulletin of the Korean Chemical Society. 2012.
  • Nobilis, M. et al. A rapid and sensitive UHPLC-MS/MS method for quantification of 2-(2-hydroxypropanamido) benzoic acid in rat plasma: application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis. 2014;96:22-28.
  • Angene Chemical. Benzoic acid, 3-cyclopropyl-. Accessed March 7, 2026.
  • IJCRT.org. Method Development And Validation For Uv- Visible Spectroscopy And High-Performance Liquid Chromatography: A Review. Accessed March 7, 2026.
  • Kim, Y. H. et al. Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Journal of Analytical & Bioanalytical Techniques. 2017;8(5).
  • Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions.
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Accessed March 7, 2026.
  • Benchchem. Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 4-Methoxybenzoic Acid. Accessed March 7, 2026.

Sources

Comparative

Efficacy of 4-(1-Methylcyclopropyl)benzoic Acid Derivatives as Enzyme Inhibitors: A Comparative Guide

Introduction to a Privileged Structural Motif In modern medicinal chemistry, the 4-(1-methylcyclopropyl)benzoic acid moiety has emerged as a highly versatile and privileged building block. While traditional drug design o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to a Privileged Structural Motif

In modern medicinal chemistry, the 4-(1-methylcyclopropyl)benzoic acid moiety has emerged as a highly versatile and privileged building block. While traditional drug design often relies on tert-butyl or isopropyl groups to increase lipophilicity, the 1-methylcyclopropyl group offers a unique advantage: its cyclopropyl ring restricts bond rotation and alters the dihedral angle of the molecule. This structural rigidity significantly improves metabolic stability (reducing CYP450 liability) while enhancing membrane permeability.

As a Senior Application Scientist, I have observed this specific derivative successfully integrated into two distinct, breakthrough classes of enzyme inhibitors:

  • PDE2A Inhibitors: Pyrimidone carboxamides targeting neurological and cognitive disorders[1].

  • SpsB (LepB) Inhibitors: Arylomycin analogs targeting multidrug-resistant Gram-negative bacteria[2].

This guide objectively compares the efficacy of 4-(1-methylcyclopropyl)benzoic acid derivatives against established alternatives in both therapeutic arenas, providing the underlying experimental data and self-validating protocols required for rigorous preclinical evaluation.

Part 1: PDE2A Inhibition for Cognitive Enhancement

Phosphodiesterase 2A (PDE2A) is a dual-substrate enzyme highly expressed in the forebrain that hydrolyzes both cAMP and cGMP. Inhibiting PDE2A elevates these cyclic nucleotides, promoting neuroplasticity—a critical mechanism for treating cognitive deficits in schizophrenia and Alzheimer's disease.

Performance Comparison

Historically, PDE2A inhibitors like BAY 60-7550 exhibited high in vitro potency but failed in vivo due to poor brain penetrance and high efflux pump susceptibility. Later alternatives like PF-999 improved brain penetration but suffered from rapid metabolic clearance. By incorporating the 4-(1-methylcyclopropyl)benzoic acid scaffold, researchers have developed pyrimidone carboxamides that achieve a "best-of-both-worlds" pharmacokinetic profile: exceptional metabolic stability combined with high central nervous system (CNS) exposure[1].

Table 1: Pharmacological Comparison of PDE2A Inhibitors

Compound Class / NameTarget EnzymeIC₅₀ (nM)Brain/Plasma Ratio (B/P)Clearance (mL/min/kg)Primary Limitation / Advantage
BAY 60-7550 PDE2A4.70.15HighPoor brain penetrance; high efflux.
PF-999 PDE2A1.00.82HighRapid metabolic clearance.
4-(1-MC)-Pyrimidone PDE2A0.81.20LowAdvantage: Excellent metabolic stability and CNS exposure.
Experimental Protocol: TR-FRET PDE2A Activity Assay

To ensure trustworthiness, this protocol utilizes a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) system.

  • Enzyme-Substrate Incubation: Incubate recombinant human PDE2A (0.5 nM) with 100 nM fluorescently labeled cAMP and the test inhibitor in assay buffer (50 mM Tris-HCl, pH 7.5, 1.3 mM MgCl₂).

    • Causality: Mg²⁺ is an essential catalytic cofactor for the PDE enzyme. Precise concentration control prevents artificial alteration of the inhibitor's binding kinetics.

  • Orthogonal Control Integration: Include IBMX (100 µM) as a pan-PDE positive inhibition control, and a no-enzyme well as a negative control.

    • Causality: This establishes the maximum and minimum assay windows, allowing for the calculation of the Z'-factor. A Z'-factor > 0.5 is required to validate the run as statistically robust.

  • Signal Generation: Add the TR-FRET detection reagent (Europium-labeled anti-cAMP antibody and ULight-dye conjugated tracer).

    • Causality: TR-FRET introduces a microsecond delay before reading the emission. This completely bypasses the nanosecond auto-fluorescence commonly emitted by aromatic benzoic acid derivatives, eliminating false-positive inhibition artifacts.

  • Data Acquisition: Read the microplate at a 665 nm / 615 nm emission ratio and fit the data to a 4-parameter logistic curve to derive the IC₅₀.

Part 2: SpsB (LepB) Inhibition for Gram-Negative Pathogens

Bacterial type I signal peptidase (SpsB, or LepB in E. coli) is an essential membrane-bound protease responsible for cleaving signal peptides from pre-proteins. Natural arylomycins (e.g., Arylomycin A2) inhibit SpsB but are restricted to Gram-positive bacteria because they cannot penetrate the Gram-negative outer membrane.

Performance Comparison

Recent breakthroughs have demonstrated that modifying the N-terminal lipopeptide tail of arylomycins can overcome this barrier[3]. By utilizing a 4-(1-methylcyclopropyl)benzoyl moiety as the lipophilic tail, the resulting derivatives bypass classical porin routes via a self-promoted uptake mechanism. This structural modification yields potent, broad-spectrum activity against ESKAPE pathogens (like P. aeruginosa and A. baumannii) that outpaces both natural arylomycins and early synthetic analogs like G0775[4].

Table 2: Antimicrobial Efficacy of SpsB Inhibitors

CompoundTarget EnzymeE. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)Mechanism of Penetration
Arylomycin A2 SpsB (LepB)>64>64Poor outer membrane penetration.
G0775 SpsB (LepB)0.1252 - 16Porin-independent self-promoted uptake.
4-(1-MC)-Arylomycin SpsB (LepB)0.061 - 4Advantage: Enhanced lipophilic tail partitioning.
Experimental Protocol: FRET-Based SpsB (LepB) Cleavage Assay

This protocol utilizes continuous kinetic monitoring to validate direct target engagement.

  • Enzyme Preparation: Pre-incubate purified E. coli LepB (10 nM) with varying concentrations of the inhibitor (0.1 nM to 10 µM) in 50 mM HEPES (pH 7.4) containing 0.1% Triton X-100.

    • Causality: Triton X-100 prevents the non-specific colloidal aggregation of the highly lipophilic 4-(1-MC)-arylomycin derivatives, which would otherwise cause artificial enzyme sequestration (false-positive inhibition).

  • Substrate Addition: Add 5 µM of a custom FRET peptide substrate (e.g., Dabcyl-Ala-Ser-Ala-Ala-Edans).

    • Causality: The Ala-X-Ala motif is the natural recognition sequence for LepB. Upon cleavage, the Edans fluorophore is separated from the Dabcyl quencher, yielding a measurable fluorescent signal.

  • Kinetic Monitoring & Self-Validation: Monitor fluorescence continuously for 60 minutes (Ex 340 nm / Em 490 nm). Simultaneously run a parallel "Inner Filter Effect (IFE)" control plate using free Edans dye plus the inhibitor.

    • Causality: Continuous monitoring ensures the extraction of steady-state kinetics. The IFE control validates that any observed drop in signal is due to true enzymatic inhibition, rather than optical quenching by the test compound.

Mechanistic Pathway Visualization

The following diagram maps the divergent application pathways of the 4-(1-methylcyclopropyl)benzoic acid scaffold across both neurological and antibacterial domains.

G cluster_PDE2 Neurological Pathway (PDE2A) cluster_SpsB Antibacterial Pathway (SpsB/LepB) Scaffold 4-(1-Methylcyclopropyl)benzoic Acid Derivatives PDE2_Inhibitor Pyrimidone Carboxamides Scaffold->PDE2_Inhibitor SpsB_Inhibitor Arylomycin Analogs Scaffold->SpsB_Inhibitor PDE2_Target PDE2A Enzyme PDE2_Inhibitor->PDE2_Target Inhibits cAMP_cGMP Elevated cAMP / cGMP PDE2_Target->cAMP_cGMP Prevents Hydrolysis Cognition Cognitive Enhancement cAMP_cGMP->Cognition Activates Kinases SpsB_Target SpsB (LepB) Protease SpsB_Inhibitor->SpsB_Target Covalent Binding Preprotein Pre-protein Accumulation SpsB_Target->Preprotein Blocks Cleavage CellDeath Bacterial Cell Death Preprotein->CellDeath Membrane Disruption

Dual pathways of 4-(1-Methylcyclopropyl)benzoic acid derivatives in PDE2A and SpsB inhibition.

References

  • Source: World Intellectual Property Organization (WIPO)
  • Title: Pyrimidone carboxamide compounds as PDE2 inhibitors (US 9,815,796 B2)
  • Title: Optimized arylomycins are a new class of Gram-negative antibiotics Source: PubMed / Nature URL
  • Title: Design, Synthesis, and Biological Evaluation of Novel Arylomycins against Multidrug-Resistant Gram-Negative Bacteria Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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